molecular formula C15H14O B1302755 3',4'-Dimethylbiphenyl-3-carbaldehyde CAS No. 343604-07-9

3',4'-Dimethylbiphenyl-3-carbaldehyde

Cat. No.: B1302755
CAS No.: 343604-07-9
M. Wt: 210.27 g/mol
InChI Key: XBVSMPXCQQMBOG-UHFFFAOYSA-N
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Description

3',4'-Dimethylbiphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSMPXCQQMBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374381
Record name 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-07-9
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3',4'-Dimethylbiphenyl-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental insights and clear data presentation.

Core Chemical Properties

This compound, with the CAS number 343604-07-9, is a biphenyl derivative featuring methyl and aldehyde functional groups.[1][2][3][4][5] These substitutions are anticipated to influence its chemical reactivity and biological activity. A summary of its core chemical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Name This compound[1][5]
Synonyms 3-(3,4-Dimethylphenyl)benzaldehyde, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde[6]
CAS Number 343604-07-9[1][4][5]
Molecular Formula C₁₅H₁₄O[1][2][4][5]
Molecular Weight 210.27 g/mol [1][2][5]
Physical State Not definitively reported; likely a solid or liquid at room temperature
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and toluene, and insoluble in water.[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions.[8] The proposed synthetic route involves the coupling of 3-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene.

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general Suzuki-Miyaura coupling procedures.[9]

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromo-1,2-dimethylbenzene

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃)

  • Phosphine ligand (e.g., a biarylphosphine ligand)

  • Base (e.g., cesium fluoride, CsF)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylphenylboronic acid (1.5 equivalents), 4-bromo-1,2-dimethylbenzene (1 equivalent), cesium fluoride (10 equivalents), the phosphine ligand (0.1 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add anhydrous tetrahydrofuran to the flask.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Purification:

The crude product can be purified using silica gel column chromatography. The specific eluent system would need to be determined empirically but a mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.

Synthesis Workflow Diagram

G Figure 1. Synthesis Workflow for this compound via Suzuki-Miyaura Coupling Reactants 3-Formylphenylboronic Acid & 4-Bromo-1,2-dimethylbenzene Reaction_Mixture Reaction Mixture in THF Reactants->Reaction_Mixture Catalyst_System Palladium Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand + Base (e.g., CsF) Catalyst_System->Reaction_Mixture Solvent Anhydrous THF Solvent->Reaction_Mixture Stirring Stir at Room Temperature (12 hours) Reaction_Mixture->Stirring Workup Filtration through Celite Stirring->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is a valuable tool for its identification.[10] Key expected absorption bands for this compound are summarized in Table 2. The most prominent feature would be the strong carbonyl (C=O) stretching vibration.[11]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)IntensityReference(s)
Aldehyde C-HStretch2700-2800Weak to Medium[10]
Aromatic C-HStretch> 3000Weak to Medium[11]
Carbonyl C=OStretch1700-1720Strong[10]
Aromatic C=CStretch1450-1600Medium[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group.[12] The aromatic protons will appear in the typical aromatic region, and their splitting patterns will depend on their substitution on the biphenyl rings. The two methyl groups on one of the phenyl rings will likely appear as singlets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The aromatic carbons will resonate in the mid-region of the spectrum, and the methyl carbons will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (210.27 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29).[13] Fragmentation of the biphenyl system may also be observed.

Potential Biological Activity and Applications in Drug Development

Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties.[14][15] The introduction of a carbaldehyde group can further enhance or modify these activities.

While no specific biological studies have been reported for this compound, its structural motifs suggest it could be a valuable scaffold for the development of novel therapeutic agents. The dimethylbiphenyl core is present in some anti-inflammatory agents, and the aldehyde functionality can participate in various chemical reactions, making it a useful intermediate for the synthesis of more complex molecules.[10] Further research is warranted to explore the biological potential of this compound.

Potential Drug Discovery Workflow

G Figure 2. Potential Drug Discovery Workflow Compound 3',4'-Dimethylbiphenyl- 3-carbaldehyde Screening High-Throughput Screening (e.g., anti-inflammatory, anti-cancer assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential workflow for evaluating the therapeutic potential.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for the related compound 3,4-dimethylbenzaldehyde, it is advisable to handle this chemical with care in a well-ventilated area, avoiding contact with skin and eyes.[16][17] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[16] In case of contact, rinse the affected area with plenty of water.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound.

References

3',4'-Dimethylbiphenyl-3-carbaldehyde CAS number 343604-07-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3',4'-Dimethylbiphenyl-3-carbaldehyde

CAS Number: 343604-07-9

This technical guide provides a comprehensive overview of this compound, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical properties, outlines a probable synthetic route, and discusses its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a biphenyl backbone. The presence of the aldehyde group and the dimethyl-substituted phenyl ring suggests potential for further chemical modifications and diverse biological interactions. A summary of its key chemical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 343604-07-9[1][2]
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
IUPAC Name 3-(3,4-dimethylphenyl)benzaldehyde[3]
Synonyms 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(3,4-Dimethylphenyl)benzaldehyde[2]
InChI Key XBVSMPXCQQMBOG-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C[3]

Synthesis

The logical disconnection for a retrosynthetic analysis points to two primary starting materials: 3-formylphenylboronic acid and 4-bromo-1,2-dimethylbenzene (or a related organohalide).

2.1. Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed reaction would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide in the presence of a base.

G cluster_conditions Reaction Conditions reactant1 3-Formylphenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product This compound reactant1->product Suzuki Coupling reactant2 4-Bromo-1,2-dimethylbenzene reactant2->product base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

2.2. General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Suzuki-Miyaura coupling procedures.[6][7] Optimization of specific reagents, catalysts, bases, solvents, and reaction conditions would be necessary to achieve a high yield of the desired product.

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromo-1,2-dimethylbenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for biphasic systems)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.0-1.5 equivalents) and 4-bromo-1,2-dimethylbenzene (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (0.01-0.05 equivalents) and the base (2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the broader class of biphenyl derivatives is known to exhibit a wide range of pharmacological properties.

Biphenyl-containing compounds have been investigated for various therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Numerous biphenyl derivatives have shown efficacy against various bacterial and fungal strains.[8]

  • Anti-inflammatory and Analgesic Effects: The biphenyl scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain substituted biphenyls have been explored as potential anti-proliferative agents.[8]

  • Antihypertensive Properties: Some biphenyl derivatives are known to have an impact on blood pressure regulation.

  • Antidiabetic Activity: This class of compounds has also been investigated for its potential in managing diabetes.[8]

Given the diverse biological roles of biphenyl derivatives, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic value. The aldehyde functional group also provides a reactive handle for the synthesis of a library of derivatives, such as imines, oximes, or by oxidation to a carboxylic acid, which could be used in fragment-based drug discovery or for structure-activity relationship (SAR) studies.

Future Directions

The lack of specific biological data for this compound highlights an opportunity for further research. A logical workflow for investigating this compound would involve:

G A Synthesis and Purification B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Identification of 'Hit' Activity C->D E Lead Optimization (SAR Studies) D->E F In Vivo Testing E->F

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound is a readily synthesizable organic compound with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific biological properties are currently uncharacterized, its structural similarity to other biologically active biphenyls suggests it may be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its synthesis, reactivity, and biological profile.

References

Technical Guide: Physicochemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde, a biphenyl derivative of interest in various research and development applications. The information is presented to be accessible and actionable for professionals in the fields of chemistry and drug discovery.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data points are essential for a variety of applications, including stoichiometric calculations, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C15H14O[1][2][3]
Molecular Weight 210.27 g/mol [2][3]
Alternate Molecular Weight 210.275 g/mol [1]
CAS Number 343604-07-9[1][2][3]
Synonyms 3-(3,4-Dimethylphenyl)benzaldehyde, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3',4'-Dimethyl[1,1'-biphenyl]-3-carboxaldehyde[3]

Conceptual Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound. This process ensures the purity, identity, and structural integrity of the compound before its use in further research applications.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Reaction Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Compound Pure Compound Purification->Pure Compound NMR NMR Pure Compound->NMR Structural Elucidation Pure Compound->NMR MS MS Pure Compound->MS Molecular Weight Confirmation Pure Compound->MS IR IR Pure Compound->IR Functional Group Analysis Pure Compound->IR Purity Assessment Purity Assessment NMR->Purity Assessment MS->Purity Assessment IR->Purity Assessment

A generalized workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available, this section outlines general methodologies that are commonly employed for compounds of this class.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls such as this compound is often achieved via a Suzuki-Miyaura cross-coupling reaction. A representative protocol is described below:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-formylphenylboronic acid (1.1 equivalents), 4-bromo-1,2-dimethylbenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Analytical Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), and the methyl groups. The integration of these peaks will correspond to the number of protons in each environment.

    • ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm).

  • Mass Spectrometry (MS):

    • The sample is analyzed by a suitable mass spectrometry technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the compound will exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde. Bands in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1450-1600 cm⁻¹ for C=C stretching) will also be present.

  • Purity Analysis (HPLC):

    • The purity of the final compound is typically determined by high-performance liquid chromatography (HPLC). A solution of the compound is injected onto a suitable column (e.g., C18) and eluted with a mobile phase (e.g., a mixture of acetonitrile and water). The purity is calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram.

References

Structure Elucidation of 3',4'-Dimethylbiphenyl-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3',4'-Dimethylbiphenyl-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and generalized experimental protocols to offer a robust framework for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing foundational knowledge and practical guidance. The guide details a probable synthetic route via the Suzuki-Miyaura coupling reaction, presents predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) in structured tables, and outlines representative experimental protocols. Furthermore, a hypothetical biological signaling pathway is proposed and visualized to stimulate further research into the potential pharmacological applications of this class of compounds.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1] The substitution pattern on the biphenyl rings plays a crucial role in modulating these properties. This compound is a specific isomer whose detailed characterization is not extensively reported in publicly available literature. This guide aims to fill this gap by providing a detailed theoretical and practical framework for its structural elucidation.

The core structure consists of two phenyl rings linked together. One ring is substituted with a carbaldehyde group at the 3-position, while the other is substituted with methyl groups at the 3' and 4' positions. This specific arrangement of functional groups is expected to influence its chemical reactivity, spectroscopic signature, and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 343604-07-9[2]
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.27 g/mol [2]
IUPAC Name 3-(3,4-dimethylphenyl)benzaldehyde[3]
Synonyms 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3',4'-Dimethylbiphenyl-3-carboxaldehyde[4]

Synthesis

The most probable and widely applicable method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would involve the reaction of 3-bromobenzaldehyde with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

G reactant1 3-Bromobenzaldehyde plus + reactant1->plus catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) reactant1->catalyst Solvent (e.g., Toluene/Water) reactant2 3,4-Dimethylphenylboronic acid reactant2->catalyst Solvent (e.g., Toluene/Water) plus->reactant2 plus->catalyst Solvent (e.g., Toluene/Water) product This compound catalyst->product

Figure 1: Proposed Suzuki-Miyaura synthesis route.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this specific reaction.

Materials:

  • 3-Bromobenzaldehyde (1.0 eq)

  • 3,4-Dimethylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde, 3,4-dimethylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G start Start Reactants & Catalyst Loading setup Reaction Setup Solvent Addition & Degassing start->setup reaction Reaction Heating & Monitoring (TLC) setup->reaction workup Workup Extraction & Washing reaction->workup purification Purification Column Chromatography workup->purification end End Pure Product purification->end

Figure 2: General workflow for Suzuki-Miyaura coupling.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show signals corresponding to the aldehyde proton, the aromatic protons on both rings, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~7.9 - 7.5m4HAromatic protons on the aldehyde-bearing ring
~7.4 - 7.2m3HAromatic protons on the dimethyl-substituted ring
~2.3s6HMethyl protons (-CH₃)
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (C=O)
~145 - 125Aromatic carbons
~20Methyl carbons (-CH₃)
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
210[M]⁺ (Molecular ion)
209[M-H]⁺ (Loss of a hydrogen atom)
181[M-CHO]⁺ (Loss of the formyl group)
165[M-CHO-CH₃]⁺ (Loss of formyl and one methyl group)
Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
~3050Aromatic C-HStretch
~2920, 2850Aliphatic C-H (methyl)Stretch
~2820, 2720Aldehyde C-HStretch (Fermi doublet)
~1700C=O (Aldehyde)Stretch
~1600, 1480Aromatic C=CStretch

Potential Biological Activity and Signaling Pathway (Hypothetical)

Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the carbaldehyde group, a known reactive moiety, could suggest potential interactions with biological macromolecules.

For the purpose of stimulating further investigation, a hypothetical signaling pathway is proposed where this compound acts as an inhibitor of a pro-inflammatory pathway, such as the NF-κB signaling cascade. This is a plausible area of investigation given the known anti-inflammatory properties of some biphenyl compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation compound 3',4'-Dimethylbiphenyl- 3-carbaldehyde compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding cytokines Pro-inflammatory Cytokines DNA->cytokines Transcription

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential characteristics of this compound. While direct experimental data remains to be published, the predictive models and generalized protocols presented herein offer a valuable starting point for researchers. The proposed synthetic route via Suzuki-Miyaura coupling is a high-yield and versatile method. The predicted spectroscopic data provides a benchmark for the characterization of this compound. The hypothetical biological pathway is intended to inspire further research into the pharmacological potential of this and related biphenyl carbaldehydes. Further experimental validation is necessary to confirm the data and explore the potential applications of this molecule.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the biphenyl derivative, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde. This compound holds significance as a potential building block in the development of novel pharmaceutical agents and functional materials. This document outlines a probable synthetic pathway, details a generalized experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and presents its key physicochemical and spectroscopic data.

Core Compound Properties

PropertyValue
Chemical Name 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde
CAS Number 343604-07-9[1][2][3]
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [1][2]
Boiling Point 353.6°C at 760 mmHg[1]
Density 1.056 g/cm³[1]

Synthesis Pathway: Suzuki-Miyaura Coupling

The most direct and widely employed method for the synthesis of unsymmetrical biaryls such as 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the target molecule, two primary retrosynthetic disconnections are possible, as illustrated below.

G Target 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde RouteA Route A Target->RouteA RouteB Route B Target->RouteB ReactantA1 3-Bromobenzaldehyde RouteA->ReactantA1 ReactantA2 3,4-Dimethylphenylboronic Acid RouteA->ReactantA2 ReactantB1 3-Formylphenylboronic Acid RouteB->ReactantB1 ReactantB2 4-Bromo-1,2-dimethylbenzene RouteB->ReactantB2 Catalyst Pd Catalyst + Base

Caption: Retrosynthetic analysis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

This section provides a representative experimental protocol for the synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde based on established Suzuki-Miyaura coupling procedures.[4][5][6]

Materials:

  • 3-Bromobenzaldehyde (or 4-Bromo-1,2-dimethylbenzene)

  • 3,4-Dimethylphenylboronic acid (or 3-Formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzaldehyde (1.0 eq), 3,4-dimethylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G A Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand B Solvent & Base Addition A->B C Inert Atmosphere (Ar/N2 Purge) B->C D Heating (Reflux) C->D E Reaction Monitoring (TLC) D->E F Work-up: Extraction & Washing E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: Generalized workflow for the synthesis and purification of the target compound.

Characterization Data

The following tables summarize the expected and reported spectroscopic data for 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde and its precursors.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde ~10.0s1H-CHO
~7.9-7.4m7HAr-H
~2.3s6H-CH₃
3-Bromobenzaldehyde 9.98s1H-CHO
7.86s1HAr-H
7.77d1HAr-H
7.61d1HAr-H
7.49t1HAr-H
3,4-Dimethylbenzaldehyde 9.96s1H-CHO
7.77d2HAr-H
7.32d2HAr-H
2.43s3H-CH₃

Note: Data for the target compound is predicted based on analogous structures. Data for precursors is from literature.[7][8]

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde ~192.0, ~141.0, ~138.0, ~137.0, ~136.0, ~130.0, ~129.0, ~128.0, ~127.0, ~125.0, ~20.0, ~19.0
3-Bromobenzaldehyde 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0
3,4-Dimethylbenzaldehyde 192.1, 145.6, 134.2, 129.9, 129.7, 22.0

Note: Data for the target compound is predicted based on analogous structures. Data for precursors is from literature.[7][8]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Assignment
3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde ~1705C=O stretch (aromatic aldehyde)
~2820, ~2720C-H stretch (aldehyde)
~3030C-H stretch (aromatic)
~2920C-H stretch (aliphatic)

Note: Data is predicted based on typical values for aromatic aldehydes.

Table 4: Mass Spectrometry (MS) Data

Compound(m/z)Assignment
3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde 210.10[M]⁺
209.10[M-H]⁺
181.09[M-CHO]⁺

Note: Data represents the predicted major fragments in electron ionization mass spectrometry.

This guide provides a foundational understanding for the synthesis and characterization of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde. Researchers are encouraged to consult the primary literature for more specific reaction conditions and detailed analytical data.

References

An In-depth Technical Guide to the Physical Properties of 3-(3,4-DIMETHYLPHENYL)BENZALDEHYDE

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific physical properties of 3-(3,4-dimethylphenyl)benzaldehyde is limited. This guide provides computed data for the target compound and experimental data for structurally related compounds to offer valuable reference points for researchers.

This technical guide offers a comprehensive overview of the known and predicted physical characteristics of 3-(3,4-dimethylphenyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, presents detailed experimental protocols for property determination, and includes a logical workflow for the characterization of a novel chemical compound.

Core Physical and Chemical Properties

3-(3,4-dimethylphenyl)benzaldehyde is an aromatic aldehyde. Its structure, featuring a benzaldehyde moiety linked to a 3,4-dimethylphenyl group, suggests it is likely a solid or high-boiling liquid at room temperature with low solubility in water but good solubility in organic solvents.

Quantitative Physical Properties

The following table summarizes the available physical property data for 3-(3,4-dimethylphenyl)benzaldehyde and its related isomers. This allows for a comparative analysis of their physical characteristics.

Property3-(3,4-dimethylphenyl)benzaldehyde4-(3,4-dimethylphenyl)benzaldehyde3,4-Dimethylbenzaldehyde3-(3,4-dimethoxyphenyl)benzaldehyde
Molecular Formula C15H14OC15H14O[1]C9H10O[2][3]C15H14O3
Molecular Weight 210.27 g/mol 210.27 g/mol 134.18 g/mol [2]242.27 g/mol [4]
Boiling Point Not Available349.4 °C at 760 mmHg[5]226 °C (lit.)[2], 233 °C[3]Not Available
Melting Point Not AvailableNot Available0 °C[3]Not Available
Density Not Available1.056 g/cm³[5]1.012 g/mL at 25 °C (lit.)[2], 1.017 at 20°C[3]Not Available
Refractive Index Not Available1.591[5]n20/D 1.551 (lit.)[2]Not Available
Solubility in Water Insoluble (predicted)Insoluble (predicted)Insoluble[3]Not Available
Solubility in Organic Solvents Soluble in ethanol, ether, and toluene (predicted)[3]Soluble (predicted)Soluble in ethanol, ether and toluene[3]Not Available
Vapor Pressure Not AvailableNot Available0.1 mmHg at 25°C[3]Not Available
Flash Point Not Available162.3 °C[5]Not Applicable[2]Not Available
pKa Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are standard procedures applicable to organic compounds like 3-(3,4-dimethylphenyl)benzaldehyde.

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

2. Boiling Point Determination (Distillation Method)

  • Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask with a few boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

    • The liquid is heated gently.

    • As the liquid boils and the vapor rises, the temperature on the thermometer will stabilize.

    • The constant temperature at which the liquid condenses and is collected in the receiving flask is recorded as the boiling point.

3. Solubility Determination (Shake-Flask Method)

  • Objective: To determine the concentration of a solute in a saturated solution in a given solvent at a specific temperature.

  • Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled bath, analytical balance, filtration device (e.g., syringe filters), and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The vial is sealed and placed in a temperature-controlled shaker or stirrer.

    • The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, the mixture is allowed to stand to allow the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of the solute in the filtrate is determined using a pre-calibrated analytical method.

    • The solubility is expressed in units such as g/L or mol/L.[6]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel chemical compound.

G Workflow for Synthesis and Characterization of a Novel Compound A Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, Elemental Analysis) B->C D Physical Property Determination C->D E Melting Point D->E F Boiling Point D->F G Solubility D->G H Density D->H I Refractive Index D->I J Data Compilation and Reporting E->J F->J G->J H->J I->J

Caption: Workflow for Compound Synthesis and Characterization.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Biphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for biphenyl carbaldehydes. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their spectral characteristics is crucial for their synthesis, identification, and structural elucidation. This document presents tabulated spectral data for key isomers, detailed experimental protocols for data acquisition, and visual representations of NMR principles and workflows.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for biphenyl-2-carbaldehyde, biphenyl-3-carbaldehyde, and biphenyl-4-carbaldehyde. All data were recorded in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of Biphenyl Carbaldehydes in CDCl₃

CompoundAldehyde Proton (δ, s, 1H)Aromatic Protons (δ, m)
Biphenyl-2-carbaldehyde10.008.05-8.03 (1H), 7.63 (td, J = 7.5, 1.4 Hz, 1H), 7.50-7.42 (5H), 7.39-7.37 (2H)[1]
Biphenyl-3-carbaldehyde10.098.11 (t, J = 1.7 Hz, 1H), 7.86 (dd, J = 7.6, 1.7 Hz, 2H), 7.64-7.53 (3H), 7.50-7.46 (2H), 7.40-7.39 (1H)[1]
Biphenyl-4-carbaldehyde10.007.89 (d, J = 8.1 Hz, 2H), 7.69 (d, J = 8.2 Hz, 2H), 7.58 (d, J = 7.6 Hz, 2H), 7.44 (t, J = 7.5 Hz, 2H), 7.38 (t, J = 7.1 Hz, 1H)[2]

Table 2: ¹³C NMR Spectral Data of Biphenyl Carbaldehydes in CDCl₃

CompoundCarbonyl Carbon (δ)Aromatic Carbons (δ)
Biphenyl-2-carbaldehyde192.44145.98, 137.75, 133.72, 133.60, 130.81, 130.13, 128.46, 128.15, 127.80, 127.57[3]
Biphenyl-3-carbaldehydeNot explicitly providedData not available in the searched results.
Biphenyl-4-carbaldehyde191.9147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3[2]

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of biphenyl carbaldehydes, based on standard practices in the field.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid spectral interference from impurities.

  • Solvent: Dissolve approximately 5-10 mg of the biphenyl carbaldehyde derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents may be used depending on the solubility of the compound and the desired chemical shift referencing.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 4-16 scans are usually sufficient, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

    • Spectral Width: A spectral width of approximately 200-250 ppm is standard.

3. Data Processing:

  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all signals.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of biphenyl carbaldehydes.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output Compound Biphenyl Carbaldehyde NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Experiment NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Experiment NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, NOESY) NMR_Spectrometer->TwoD_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID TwoD_NMR->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Analysis Spectral Analysis Referencing->Analysis Spectrum 1D/2D NMR Spectra Analysis->Spectrum Data_Table Tabulated Spectral Data Analysis->Data_Table Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR analysis.

Caption: Key NMR correlations in a biphenyl carbaldehyde.

References

An In-depth Technical Guide to 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

CAS Number: 343604-07-9

Abstract

3',4'-Dimethylbiphenyl-3-carbaldehyde is a biphenyl derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly within the realms of materials science and drug discovery. Its structure, featuring a biphenyl core with methyl and aldehyde functional groups, allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and an exploration of its potential applications in research and development.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1. While experimental physical properties such as melting and boiling points are not widely reported, these can be estimated based on its molecular structure and comparison with related compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehydeN/A
Synonyms 3-(3,4-Dimethylphenyl)benzaldehydeN/A
CAS Number 343604-07-9[1]
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [1][2]
Appearance Not specified (likely off-white to pale yellow solid)N/A
Solubility Expected to be soluble in common organic solvents (e.g., THF, dioxane, ethyl acetate) and insoluble in water.N/A

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of unsymmetrical biphenyls such as this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Reaction Scheme

The synthesis involves the coupling of 3-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene (or vice versa, coupling 3-bromobenzaldehyde with 3,4-dimethylphenylboronic acid) in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromo-1,2-dimethylbenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen/argon balloon setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.0 equivalent), 4-bromo-1,2-dimethylbenzene (1.1 equivalents), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Formylphenylboronic acid - 4-Bromo-1,2-dimethylbenzene - Pd(dppf)Cl2 - K2CO3 inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents reflux Heat to Reflux (80-100 °C, 6-12h) solvents->reflux Start Reaction tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete extract Dilute and Extract (Ethyl Acetate/Water) cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Biphenyl scaffolds are present in numerous approved drugs and clinical candidates, valued for their ability to orient functional groups in specific vectors and to interact with biological targets. The aldehyde group in this compound is a particularly useful functional handle for further chemical transformations, such as:

  • Reductive amination: To introduce amine functionalities and build more complex side chains.

  • Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

  • Condensation reactions: To form heterocycles such as imines, oximes, and hydrazones.

These transformations allow for the exploration of the chemical space around the biphenyl core, which is a key activity in lead optimization during drug discovery.

Potential as a Building Block for Biologically Active Molecules

Derivatives of biphenyl compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound could be explored for the development of novel therapeutic agents. For instance, related biphenyl mannoside structures have been investigated as FimH antagonists for the treatment of urinary tract infections. While a direct link has not been established, it exemplifies the potential for biphenyl aldehydes to serve as starting materials for such complex glycoside derivatives.

Logical Relationship in Drug Discovery

G Role in Drug Discovery cluster_reactions Chemical Transformations cluster_products Intermediate Products start This compound (Starting Material) reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation start->oxidation olefination Olefination start->olefination condensation Condensation start->condensation amines Biphenyl Amines reductive_amination->amines acids Biphenyl Carboxylic Acids oxidation->acids alkenes Biphenyl Alkenes olefination->alkenes heterocycles Biphenyl Heterocycles condensation->heterocycles library Diverse Chemical Library amines->library acids->library alkenes->library heterocycles->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit Hit Identification screening->hit

Caption: Potential pathways for utilizing the target compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is readily achievable through modern cross-coupling methodologies. While direct applications are not yet widely reported, its structural features make it a promising starting point for the synthesis of novel compounds for materials science and for the generation of diverse chemical libraries for biological screening in drug discovery programs. Further research into the derivatization and biological evaluation of this compound and its analogues is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Solubility of 3',4'-Dimethylbiphenyl-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3',4'-Dimethylbiphenyl-3-carbaldehyde, a specialized organic compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for its experimental determination. The principles and protocols outlined herein are broadly applicable to the characterization of novel organic compounds in research and development settings, particularly within the pharmaceutical and chemical industries.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it significantly influences its bioavailability, processability, and formulation. For a compound like this compound, understanding its solubility profile in various organic solvents is essential for several stages of development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is paramount for achieving high purity and yield.

  • Formulation: The choice of excipients and delivery systems often depends on the solubility of the API.

  • Analytical Method Development: Solvents for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy must be chosen based on the compound's solubility.

The general principle of "like dissolves like" provides a preliminary guide to solubility.[1][2] this compound, with its biphenyl core, is largely non-polar, suggesting good solubility in non-polar organic solvents.[3][4] However, the presence of a polar carbaldehyde group may impart some degree of solubility in more polar solvents.

Quantitative Solubility Data

SolventChemical ClassPolarity IndexAnticipated Solubility (at 25°C)
HexaneNon-polar alkane0.1High
TolueneNon-polar aromatic2.4High
DichloromethaneHalogenated3.1Moderate to High
Diethyl EtherEther4.0Moderate to High
AcetoneKetone5.1Moderate
EthanolAlcohol5.2Low to Moderate
MethanolAlcohol6.6Low
WaterAqueous10.2Very Low/Insoluble

Note: This table is for illustrative purposes only. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the qualitative and semi-quantitative solubility of a solid organic compound such as this compound. This protocol is a composite of standard laboratory procedures.[1][5][6]

3.1. Materials and Equipment

  • This compound (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, acetone, ethanol, methanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

  • Graduated pipettes or micropipettes

  • Filtration apparatus (e.g., syringe filters)

  • Optional: HPLC, UV-Vis spectrophotometer, or NMR for quantitative analysis

3.2. Qualitative Solubility Determination

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[1]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Results: Record the observations for each solvent tested.

3.3. Semi-Quantitative Solubility Determination (Shake-Flask Method)

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter may be necessary.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant to obtain the dissolved solid.

  • Quantification: Weigh the residue to determine the mass of the compound that dissolved in the known volume of solvent.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.

G cluster_qualitative Qualitative Assessment cluster_semiquantitative Semi-Quantitative Assessment (Shake-Flask Method) start Weigh 10 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent mix Vortex for 60s add_solvent->mix observe Visually Inspect for Dissolution mix->observe record Record Observation (Soluble, Partially Soluble, Insoluble) observe->record start_sq Add Excess Compound to Known Volume of Solvent observe->start_sq If further quantification is needed equilibrate Agitate for 24-48h at Constant Temperature start_sq->equilibrate separate Allow Solid to Settle equilibrate->separate sample Collect Supernatant (Filter if necessary) separate->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (g/L or mg/mL) weigh->calculate

Caption: Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. A systematic approach, as outlined, will enable researchers and drug development professionals to generate the critical data required for advancing their projects. The anticipated high solubility in non-polar organic solvents and lower solubility in polar solvents should be confirmed through rigorous experimentation.

References

Methodological & Application

Applications of 3',4'-Dimethylbiphenyl-3-carbaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethylbiphenyl-3-carbaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its biphenyl scaffold, substituted with methyl groups and a reactive aldehyde functionality, allows for its incorporation into a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its utility in the synthesis of stilbene derivatives and secondary amines. These transformations are fundamental in the construction of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Core Applications and Methodologies

The aldehyde group in this compound is the primary site of reactivity, enabling its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The most prominent applications include olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of stilbene derivatives, and reductive amination for the preparation of substituted amines.

I. Synthesis of Stilbene Derivatives via Olefination Reactions

Stilbene and its derivatives are an important class of compounds with diverse biological activities and applications in materials science.[1] this compound is a key precursor for the synthesis of asymmetrically substituted stilbenes.

A. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[2] It involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt, to produce an alkene and triphenylphosphine oxide.[3]

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound stilbene 3-(3',4'-Dimethylbiphenyl)-stilbene Derivative aldehyde->stilbene Base (e.g., NaOH) DCM ylide Phosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride) ylide->stilbene tppo Triphenylphosphine Oxide

Figure 1. General scheme of the Wittig reaction with this compound.

Experimental Protocol: Synthesis of a 3-(3',4'-Dimethylbiphenyl)-stilbene Derivative

This protocol is a representative procedure for the Wittig olefination of an aromatic aldehyde.[2][4]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.

B. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for alkene synthesis, often favoring the formation of (E)-alkenes.[5][6] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[5]

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound alkene (E)-Alkene Derivative aldehyde->alkene Base (e.g., NaH) THF phosphonate Phosphonate Reagent (e.g., Triethyl phosphonoacetate) phosphonate->alkene phosphate Water-soluble Phosphate Reductive_Amination cluster_reactants Reactants cluster_product Product aldehyde This compound sec_amine Secondary Amine Derivative aldehyde->sec_amine Reducing Agent (e.g., NaBH(OAc)₃) DCE amine Primary Amine (e.g., Aniline) amine->sec_amine Synthesis_Planning start Target Molecule Synthesis decision Desired Bond Formation? start->decision cc_bond C=C Bond (Alkene/Stilbene) decision->cc_bond C=C cn_bond C-N Bond (Amine) decision->cn_bond C-N wittig Wittig Reaction cc_bond->wittig hwe Horner-Wadsworth-Emmons cc_bond->hwe reductive_amination Reductive Amination cn_bond->reductive_amination product_alkene Stilbene Derivative wittig->product_alkene hwe->product_alkene product_amine Secondary Amine reductive_amination->product_amine

References

Application Notes and Protocols: 3',4'-Dimethylbiphenyl-3-carbaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3',4'-Dimethylbiphenyl-3-carbaldehyde as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science. The protocols detailed below are representative methods for the functionalization of this aldehyde, leading to the formation of stilbenes, amines, and carboxylic acids. Furthermore, potential biological signaling pathways that derivatives of this compound may modulate are discussed, providing a rationale for its use in the development of novel therapeutic agents.

Overview of Synthetic Transformations

This compound serves as a valuable starting material for a variety of organic transformations, primarily leveraging the reactivity of the aldehyde functional group. Key reactions include:

  • Wittig Reaction: For the synthesis of stilbene derivatives, which are known to possess a wide range of biological activities.

  • Reductive Amination: To produce substituted amines, providing access to compounds with potential pharmacological properties.

  • Oxidation: For the conversion to the corresponding carboxylic acid, a common building block in medicinal chemistry.

These transformations enable the diversification of the 3',4'-dimethylbiphenyl scaffold, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of (E)-1-(3',4'-Dimethylbiphenyl-3-yl)-2-phenylethene (Stilbene Derivative) via Wittig Reaction

This protocol describes the conversion of this compound to a stilbene derivative using a Wittig reagent.

Reaction Scheme:

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • 1-Propanol

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

  • Add dichloromethane to dissolve the reactants.

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (3.0 eq) dropwise.

  • Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add an equal volume of water and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., 1-propanol/water) to yield the desired stilbene derivative.[1][2][3][4]

Expected Outcome:

The reaction is expected to yield the (E)-stilbene as the major product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-((3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methyl)aniline (Amine Derivative) via Reductive Amination

This protocol outlines the synthesis of a secondary amine derivative through the reductive amination of this compound with aniline.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous DCE or THF in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid via Oxidation

This protocol describes the oxidation of the aldehyde group to a carboxylic acid.

Reaction Scheme:

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

  • Acetone or a mixture of t-butanol and water

  • Sulfuric acid (H₂SO₄) (if using KMnO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure (using KMnO₄):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a t-butanol/water mixture.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (2.0-3.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with concentrated HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Data Presentation

Table 1: Summary of Synthetic Transformations and Expected Products

Starting MaterialReaction TypeKey ReagentsProductPotential Applications
This compoundWittig ReactionBenzyltriphenylphosphonium chloride, NaOH(E)-1-(3',4'-Dimethylbiphenyl-3-yl)-2-phenyletheneAntifungal, Anticancer, Materials Science
This compoundReductive AminationAniline, NaBH(OAc)₃N-((3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methyl)anilineKinase Inhibitors, CNS-active agents
This compoundOxidationKMnO₄ or Jones Reagent3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acidAnti-inflammatory agents, Agrochemicals

Potential Biological Applications and Signaling Pathways

Biphenyl derivatives are prevalent in many biologically active compounds and approved drugs.[5] The derivatives synthesized from this compound may exhibit a range of pharmacological activities.

Antifungal Activity

Biphenyl compounds have been identified as potent antifungal agents.[5][6][7] The mechanism of action for some antifungal biphenyl derivatives involves the disruption of the fungal cell membrane or inhibition of key enzymes.[5] For instance, some azole antifungals containing a biphenyl moiety act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[7]

Diagram 1: Antifungal Mechanism of Action

Antifungal_Mechanism Biphenyl_Derivative Biphenyl Derivative Fungal_Cell Fungal Cell Biphenyl_Derivative->Fungal_Cell Enters CYP51 CYP51 (Lanosterol 14α-demethylase) Biphenyl_Derivative->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol_Biosynthesis->Cell_Membrane_Disruption Leads to

Caption: Putative mechanism of antifungal action for biphenyl derivatives targeting CYP51.

Kinase Inhibitory Activity

The biphenyl scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and is frequently mutated in cancer.[8][9][10] Biphenyl derivatives can be designed to target specific kinases within this pathway.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Biphenyl_Derivative Biphenyl Derivative (Kinase Inhibitor) Biphenyl_Derivative->PI3K Inhibits Biphenyl_Derivative->Akt Inhibits Biphenyl_Derivative->mTOR Inhibits

Caption: Potential inhibition points for biphenyl derivatives in the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a readily functionalizable intermediate with significant potential for the synthesis of novel compounds for drug discovery and materials science. The synthetic protocols provided herein offer a starting point for the generation of diverse libraries of stilbene, amine, and carboxylic acid derivatives. The exploration of these derivatives as potential antifungal agents and kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR, represents a promising avenue for future research.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and signaling pathway interactions are based on the broader class of biphenyl derivatives and would need to be confirmed experimentally for any newly synthesized compounds.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted biphenyl aldehydes utilizing palladium-catalyzed cross-coupling reactions. The methodologies covered include the Suzuki-Miyaura, Stille, and Hiyama couplings, as well as direct C-H arylation. This document is intended to serve as a practical guide for laboratory chemists, offering a selection of robust and versatile methods for the preparation of this important class of organic compounds.

Introduction

Substituted biphenyl aldehydes are key structural motifs found in a wide range of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a critical step in the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of the biaryl scaffold, offering high efficiency, functional group tolerance, and predictable stereochemistry. This document outlines four major palladium-catalyzed methods for the synthesis of substituted biphenyl aldehydes, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given synthetic challenge.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, owing to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.

Application Notes

The reaction couples an aryl or vinyl halide or triflate with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The aldehyde functionality is well-tolerated under Suzuki-Miyaura conditions, making it a highly effective method for the synthesis of substituted biphenyl aldehydes. A variety of palladium catalysts and ligands can be employed, allowing for the optimization of the reaction for specific substrates. The choice of base and solvent system is also crucial for achieving high yields.

Data Presentation
EntryAryl HalideArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃1-Propanol/H₂OReflux96
24-Bromobenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1285
32-BromobenzaldehydePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane1278
44-ChlorobenzaldehydePhenylboronic acidPd₂(dba)₃ (1) / FcPPh₂ (6)-K₃PO₄Dioxane/H₂O1875
51-Bromo-4-nitrobenzene4-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1292
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[1]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Darco G-60 (activated carbon)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitable reaction flask, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.1 equiv), and 1-propanol.

  • Stir the mixture at room temperature for 30 minutes until the solids dissolve.

  • Add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv) to the solution.

  • Add a 2 M aqueous solution of sodium carbonate (1.2 equiv) and deionized water.

  • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and separate the two phases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with 5% aqueous sodium bicarbonate, followed by saturated brine.

  • Treat the organic solution with Darco G-60 and stir for 30 minutes at room temperature.

  • Add sodium sulfate and continue stirring for another 30 minutes.

  • Filter the mixture through a pad of filter aid and rinse the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of hexanes and methanol to afford pure 4-biphenylcarboxaldehyde.

II. Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. It is known for its excellent functional group tolerance and the stability of the organostannane reagents.

Application Notes

A key advantage of the Stille coupling is that it does not typically require a base, which can be beneficial for substrates sensitive to basic conditions. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. The reaction is compatible with the aldehyde functional group. A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice.

Data Presentation
EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenyltributylstannanePd(PPh₃)₄ (2)--Toluene1001685
22-Iodobenzaldehyde(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF601278
34-ChlorobenzaldehydePhenyltributylstannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)CsFDioxane1002465
44-IodobenzaldehydeVinyltributylstannanePdCl₂(PPh₃)₂ (3)--DMF80690
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Organostannane (e.g., phenyltributylstannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 equiv) and the palladium catalyst (2-5 mol%) in the anhydrous, degassed solvent.

  • Add the organostannane (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. It offers an attractive alternative to other coupling methods due to the low toxicity and stability of organosilicon reagents.

Application Notes

A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that undergoes transmetalation. The reaction is tolerant of a wide range of functional groups, including aldehydes. Various palladium sources and ligands can be employed to optimize the reaction.

Data Presentation
EntryAryl HalideOrganosilaneCatalyst (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001088
24-Iodoanisole4-FormylphenyltrimethoxysilanePd(OAc)₂ (2) / XPhos (4)TBAFt-BuOH801285
31-Bromo-4-nitrobenzenePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001092
44-ChlorobenzaldehydePhenyltrifluorosilanePd(OAc)₂ (2.5) / XPhos (5)TBAFt-BuOH1001671
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[2]

Materials:

  • 4-Bromobenzaldehyde

  • Phenyltrimethoxysilane

  • Palladium(II) chloride (PdCl₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, charge a reaction tube with 4-bromobenzaldehyde (1.0 equiv), phenyltrimethoxysilane (2.0 equiv), palladium(II) chloride (5 mol%), and tetrabutylammonium fluoride trihydrate (2.0 equiv).

  • Add toluene as the solvent.

  • Heat the mixture at 100 °C for 10 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-biphenylcarboxaldehyde.

IV. Direct C-H Arylation

Direct C-H arylation is an emerging and highly atom-economical method for the formation of C-C bonds, as it avoids the pre-functionalization of one of the coupling partners.

Application Notes

In the context of biphenyl aldehyde synthesis, this reaction typically involves the palladium-catalyzed coupling of a benzaldehyde derivative with an aryl halide. A directing group on the benzaldehyde, which can be transient or permanent, is often required to achieve high regioselectivity (typically ortho to the aldehyde). The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Data Presentation
EntryBenzaldehyde DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde4-IodotoluenePd(OAc)₂ (5)-K₂CO₃DMA1202475 (ortho)
24-Methoxybenzaldehyde1-Iodo-4-nitrobenzenePd(OAc)₂ (10)-Ag₂CO₃TFA1001268 (ortho)
3Benzaldehyde1-Bromo-4-fluorobenzenePd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃Mesitylene1402455 (ortho)
Experimental Protocol: Ortho-Arylation of Benzaldehyde

Materials:

  • Benzaldehyde

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealable reaction tube, add benzaldehyde (2.0 equiv), the aryl iodide (1.0 equiv), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 equiv).

  • Add N,N-dimethylacetamide (DMA) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ortho-arylated biphenyl aldehyde.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Oxidative Addition ArPdArB [Ar-Pd(II)Ln-Ar']+ ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->Pd0 ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Reactants Reactants (Aryl Halide, Coupling Partner) Reaction Reaction (Heating, Stirring) Reactants->Reaction CatalystSystem Catalyst System (Pd Source, Ligand, Base/Activator) CatalystSystem->Reaction Solvent Solvent Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Purified Biphenyl Aldehyde Purification->Product

Caption: General experimental workflow for biphenyl aldehyde synthesis.

Conclusion

The palladium-catalyzed synthesis of substituted biphenyl aldehydes can be achieved through several efficient methods. The Suzuki-Miyaura coupling is often the method of choice due to its mild conditions and the low toxicity of its reagents. The Stille and Hiyama couplings offer valuable alternatives, particularly when base-sensitive functional groups are present (Stille) or when low toxicity is a primary concern (Hiyama). Direct C-H arylation represents a more atom-economical approach, though it may require more optimization to control regioselectivity. The choice of the optimal method will depend on the specific substrate, desired substitution pattern, and the scale of the synthesis. The protocols and data provided in this document serve as a guide for researchers to select and implement the most suitable strategy for their synthetic targets.

Application Notes and Protocols for the Grignard Reaction in the Preparation of Dimethylbenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This application note details the use of the Grignard reaction for the synthesis of various dimethylbenzaldehyde isomers, which are valuable intermediates in the pharmaceutical and fine chemical industries. The formylation of a Grignard reagent, typically with N,N-dimethylformamide (DMF), offers a reliable route to these substituted benzaldehydes. This document provides detailed protocols, comparative data, and visual workflows to guide researchers in the successful synthesis of 2,4-, 2,5-, and 3,4-dimethylbenzaldehyde.

General Reaction Scheme

The synthesis of dimethylbenzaldehydes via the Grignard reaction involves a two-step process. First, the Grignard reagent is prepared by reacting the corresponding bromodimethylbenzene isomer with magnesium metal in an ethereal solvent. Subsequently, the Grignard reagent is treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the desired dimethylbenzaldehyde.

Step 1: Formation of the Grignard Reagent (CH₃)₂C₆H₄Br + Mg → (CH₃)₂C₆H₃MgBr

Step 2: Formylation and Workup (CH₃)₂C₆H₃MgBr + HCON(CH₃)₂ → (CH₃)₂C₆H₃CH(OMgBr)N(CH₃)₂ (CH₃)₂C₆H₃CH(OMgBr)N(CH₃)₂ + H₃O⁺ → (CH₃)₂C₆H₃CHO

Data Presentation: A Comparative Overview

The following table summarizes the key parameters for the synthesis of different dimethylbenzaldehyde isomers via the Grignard reaction. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

Target ProductStarting MaterialTypical Yield (%)Reaction Time (Grignard Formation)Reaction Time (Formylation)
2,4-Dimethylbenzaldehyde 1-Bromo-2,4-dimethylbenzene60-75%1-2 hours1-2 hours
2,5-Dimethylbenzaldehyde 2-Bromo-1,4-dimethylbenzene65-80%1-2 hours1-2 hours
3,4-Dimethylbenzaldehyde 4-Bromo-1,2-dimethylbenzene~70%[1]~8 hours[1]~1 hour[1]
3,5-Dimethylbenzaldehyde 1-Bromo-3,5-dimethylbenzene60-80%~1 hour~1 hour

Experimental Protocols

Critical Prerequisite: All Grignard reactions must be conducted under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Synthesis of Dimethylbenzaldehydes

This protocol can be adapted for the synthesis of 2,4- and 2,5-dimethylbenzaldehyde using the corresponding bromodimethylbenzene.

Materials:

  • Bromodimethylbenzene isomer (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

Part A: Preparation of the Grignard Reagent

  • Place the magnesium turnings and a small crystal of iodine in the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Assemble the apparatus and flush with nitrogen.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve the bromodimethylbenzene isomer in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Formylation Reaction

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add N,N-dimethylformamide (DMF) dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethylbenzaldehyde.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Dimethylbenzaldehyde[1]

This protocol is based on a patented procedure for the specific synthesis of 3,4-dimethylbenzaldehyde.

Materials:

  • 4-Bromo-o-xylene (28.6 g)

  • Magnesium turnings (4.33 g)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Iodine (0.15 g)

  • N,N-Dimethylformamide (DMF) (9.71 g)

  • Aqueous HCl

  • 5% NaHCO₃ solution

Equipment: As listed in Protocol 1.

Procedure:

Part A: Preparation of the Grignard Reagent

  • In a reactor, combine magnesium turnings, 75 mL of THF, and iodine.

  • Heat the mixture to 57 °C with stirring.

  • Add a mixture of 5.6 g of 4-bromo-o-xylene in 5 mL of THF dropwise to initiate the reaction (initiation may take 15-20 minutes).

  • Once initiated, add the remaining mixture of 23 g of 4-bromo-o-xylene in 20 mL of THF dropwise over 5 hours, maintaining the temperature between 58-68 °C.

  • After the addition is complete, maintain the reaction mixture at about 70 °C for 8 hours.

Part B: Formylation Reaction

  • Cool the reaction mass to -5 °C.

  • Add a mixture of 9.71 g of DMF in 25 mL of THF over 10 minutes, keeping the temperature below 0 °C.

  • Stir the reaction mass for 1 hour at room temperature.

Part C: Work-up and Purification

  • Acidify the reaction mass with aqueous HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with THF and combine the organic phases.

  • Wash the combined organic phase with a 5% NaHCO₃ solution.

  • Remove the solvent by distillation under reduced pressure to obtain 3,4-dimethylbenzaldehyde.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Grignard formylation reaction.

Grignard_Formylation Grignard Dimethylphenyl magnesium bromide ((CH₃)₂C₆H₃MgBr) Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Attack DMF N,N-Dimethylformamide (HCON(CH₃)₂) DMF->Intermediate Aldehyde Dimethylbenzaldehyde ((CH₃)₂C₆H₃CHO) Intermediate->Aldehyde Hydrolysis Workup Acidic Workup (H₃O⁺) Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_formylation Formylation cluster_workup Work-up and Purification reagent_prep 1. Assemble and flush dry glassware add_mg 2. Add Mg and Iodine reagent_prep->add_mg add_ether 3. Add anhydrous ether/THF add_mg->add_ether add_bromide 4. Add bromodimethylbenzene solution dropwise add_ether->add_bromide reflux 5. Stir at room temperature add_bromide->reflux cool_grignard 6. Cool Grignard reagent to 0 °C reflux->cool_grignard Proceed to Formylation add_dmf 7. Add DMF dropwise cool_grignard->add_dmf stir_rt 8. Stir at room temperature add_dmf->stir_rt quench 9. Quench with 1 M HCl stir_rt->quench Proceed to Work-up extract 10. Extract with ether quench->extract wash 11. Wash with NaHCO₃ and brine extract->wash dry 12. Dry and concentrate wash->dry purify 13. Purify by distillation/chromatography dry->purify

References

Application Notes and Protocols for the Derivatization of 3',4'-Dimethylbiphenyl-3-carbaldehyde in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3',4'-dimethylbiphenyl-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential pharmaceutical applications. The biphenyl moiety is a recognized pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The aldehyde functional group on the this compound core serves as a reactive handle for various chemical transformations, enabling the generation of diverse libraries of derivatives for drug discovery screening.

This document outlines protocols for the synthesis of two key classes of derivatives: Schiff bases and chalcones. Additionally, it provides an overview of a potential biological target, the NF-κB signaling pathway, which is often implicated in diseases such as cancer and inflammation.

Key Derivatization Strategies and Pharmaceutical Relevance

The derivatization of this compound primarily focuses on the reactivity of the aldehyde group. Two common and effective strategies are the formation of Schiff bases and chalcones.

  • Schiff Base Derivatives: Formed by the condensation of the aldehyde with primary amines, Schiff bases (or imines) are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The diversity of commercially available primary amines allows for the creation of a large and structurally varied library of Schiff base derivatives.

  • Chalcone Derivatives: Chalcones are α,β-unsaturated ketones synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. They are precursors to flavonoids and exhibit a wide array of pharmacological effects, including anti-inflammatory and antitumor activities.[4][5][6] The anticancer effects of some chalcones are attributed to their ability to induce apoptosis in cancer cells.[4][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for Schiff base and chalcone derivatives based on published literature for analogous compounds. This data is intended to provide an indication of the potential biological activities that could be achieved through the derivatization of this compound.

Table 1: Representative Antimicrobial Activity of Schiff Base Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Derivative ClassEscherichia coliStaphylococcus aureusCandida albicans
Schiff Bases62.5 - 250[2]62.5[2]62.5 - 250[2]

Table 2: Representative Anticancer Activity of Chalcone Derivatives (IC50 in µM)

Derivative ClassBreast Cancer (MCF-7)Colon Cancer (Caco-2)
Chalcones3 - 6[7]32.19[8]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives from this compound

Objective: To synthesize Schiff base derivatives by reacting this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.1 equivalents of the selected primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: General Synthesis of Chalcone Derivatives from this compound

Objective: To synthesize chalcone derivatives via Claisen-Schmidt condensation of this compound with an appropriate ketone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methylacetophenone)

  • Ethanol

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Beaker or flask

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a beaker or flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a cooled aqueous solution of NaOH or KOH (typically 10-20%) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then at room temperature for an additional 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Visualizations

Signaling Pathway

Biphenyl derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of these processes.[9][10] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for the synthesized derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Ligand Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Ligand->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression promotes Derivative Biphenyl Derivative (Potential Inhibitor) Derivative->IKK_complex inhibits?

Caption: Potential modulation of the NF-κB signaling pathway by biphenyl derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of novel pharmaceutical compounds derived from this compound.

Experimental_Workflow Start Starting Material: This compound Derivatization Derivatization Reactions (e.g., Schiff Base, Chalcone Synthesis) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Biological_Screening In Vitro Biological Screening (Antimicrobial, Anticancer Assays) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization SAR In_Vivo_Testing In Vivo Testing (Animal Models) Hit_Identification->In_Vivo_Testing Lead_Optimization->Derivatization Iterative Synthesis Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General workflow for drug discovery from a starting scaffold.

References

Application Note: Formylation of 3,3'-Dimethylbiphenyl via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a protocol for the formylation of 3,3'-dimethylbiphenyl to produce 3,3'-dimethylbiphenyl-4,4'-dicarbaldehyde. The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. This process is crucial in the synthesis of various organic intermediates used in pharmaceuticals, polymers, and dye industries. The protocol described herein provides a robust and reproducible method for achieving this transformation.

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of 3,3'-dimethylbiphenyl, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde product. Due to the activating effect of the two methyl groups, formylation occurs at the positions para to the methyl groups.

Experimental Protocol: Synthesis of 3,3'-Dimethylbiphenyl-4,4'-dicarbaldehyde

This protocol provides a step-by-step procedure for the formylation of 3,3'-dimethylbiphenyl.

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog No.
3,3'-Dimethylbiphenyl98%Sigma-Aldrich134106
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich227056
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich261020
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich270997
Sodium acetateAnhydrous, ≥99%Sigma-Aldrich71188
Hydrochloric acid (HCl)2 M aqueous solutionFisher ScientificA144-212
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher ScientificS233-500
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich208094
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Reaction Setup and Procedure
  • Preparation of the Vilsmeier Reagent:

    • In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.

    • Add anhydrous N,N-dimethylformamide (DMF) (40 mL, 0.52 mol) to the flask and cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (20 mL, 0.22 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.

  • Formylation Reaction:

    • Dissolve 3,3'-dimethylbiphenyl (5.0 g, 0.027 mol) in anhydrous dichloromethane (DCM) (50 mL).

    • Add the solution of 3,3'-dimethylbiphenyl to the flask containing the Vilsmeier reagent.

    • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 48 hours, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice.

    • Add a solution of sodium acetate (80 g) in water (150 mL) to the mixture to neutralize the excess acid and hydrolyze the iminium salt intermediate.

    • Stir the mixture vigorously for 2 hours.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate can be employed to obtain the pure 3,3'-dimethylbiphenyl-4,4'-dicarbaldehyde.

Characterization Data
Product 3,3'-Dimethylbiphenyl-4,4'-dicarbaldehyde
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance White to off-white solid
Yield 75-85%
Melting Point 155-158 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.05 (s, 2H, -CHO), 7.95 (d, J=7.8 Hz, 2H, Ar-H), 7.60 (s, 2H, Ar-H), 7.45 (d, J=7.8 Hz, 2H, Ar-H), 2.40 (s, 6H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.1, 140.5, 138.2, 135.4, 131.8, 130.5, 128.7, 20.3
IR (KBr, cm⁻¹) 2850, 1695 (C=O), 1600, 1550, 1390, 1210, 830

Diagrams

Reaction_Pathway Reaction Pathway for the Formylation of 3,3'-Dimethylbiphenyl DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Dimethylbiphenyl 3,3'-Dimethylbiphenyl Dimethylbiphenyl->Iminium_Salt Electrophilic Attack Product 3,3'-Dimethylbiphenyl-4,4'-dicarbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

Experimental_Workflow Experimental Workflow for the Synthesis cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Cool DMF to 0 °C prep2 Add POCl₃ dropwise prep1->prep2 prep3 Stir at room temperature prep2->prep3 react2 Add to Vilsmeier Reagent prep3->react2 react1 Dissolve 3,3'-Dimethylbiphenyl in DCM react1->react2 react3 Reflux for 48 hours react2->react3 workup1 Quench with ice react3->workup1 workup2 Hydrolyze with Sodium Acetate workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Wash and Dry workup3->workup4 workup5 Concentrate workup4->workup5 purify1 Column Chromatography or Recrystallization workup5->purify1

Application Notes & Protocols for the Synthesis of Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functionalized biphenyls are a critical structural motif in organic chemistry, serving as the core backbone for numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1] The synthesis of these compounds, particularly unsymmetrical biphenyls, relies heavily on transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile toolkit for forming the pivotal carbon-carbon bond between two aromatic rings with high efficiency and functional group tolerance.[2] This document provides detailed protocols and comparative data for the most prevalent synthetic methodologies, aimed at researchers, scientists, and professionals in drug development. The primary focus will be on palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings, which are widely employed in both laboratory and industrial settings.[1][3]

Core Synthetic Methodologies: A Comparative Overview

The choice of synthetic route for a specific functionalized biphenyl depends on factors like substrate scope, functional group compatibility, reaction conditions, and the toxicity of reagents and byproducts.[1] Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.[1]

Data Presentation: Comparison of Key Cross-Coupling Reactions

Reaction Coupling Partners Typical Catalyst / Ligand Base / Additive Typical Solvents Advantages Disadvantages
Suzuki-Miyaura Coupling Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) / Phosphine ligandsAqueous Base (K₂CO₃, K₃PO₄, Cs₂CO₃)Toluene, Dioxane, THF, Water mixturesMild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[1][2]Boronic acids can be sensitive to dehydration; potential for side reactions like protodeboronation.
Stille Coupling Aryl/Vinyl Halide or Triflate + Organostannane (e.g., Aryl-SnR₃)Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃, P(t-Bu)₃Generally no base required; sometimes a Cu(I) salt additive is used.[4]Toluene, THF, DMFAir and moisture stable organostannane reagents, excellent functional group tolerance.[4][5]High toxicity of organotin reagents and byproducts, requiring careful handling and purification.[5][6]
Negishi Coupling Aryl/Vinyl Halide or Triflate + Organozinc Reagent (e.g., Aryl-ZnX)Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf) / Phosphine or N-donor ligandsNo base requiredTHF, Dioxane, DMFHigh reactivity of organozinc reagents allowing for milder conditions, couples sp³, sp², and sp carbons.[7][8]Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation.[8]
C-H Activation Coupling Arene (C-H bond) + Aryl Halide or ArenePd(OAc)₂, Pd/C on Graphene OxideOxidant (e.g., O₂, Ag₂CO₃), Acid (e.g., Acetic Acid)Acetic Acid, various organic solventsAtom economical (avoids pre-functionalization), direct functionalization of arenes.[9][10]Often requires specific directing groups, can suffer from selectivity issues, and may require harsher conditions.[11]

Experimental Protocols

The following protocols are representative examples for the synthesis of functionalized biphenyls. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biphenyl derivative from an aryl bromide and a phenylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized biphenyl.

Protocol 2: Stille Coupling

This protocol details a general procedure for the synthesis of a biphenyl derivative using an aryl halide and an organostannane.[1]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Phenyltributylstannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%)

  • Anhydrous, degassed Toluene (10 mL)

  • Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon).

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Add phenyltributylstannane (1.1 mmol) to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90–110 °C for 12–16 hours, stirring vigorously.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude residue can be directly purified by column chromatography on silica gel. Alternatively, a workup with aqueous KF can be performed to remove tin byproducts prior to chromatography.

Protocol 3: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with a pre-formed or in situ generated organozinc reagent.[8][12]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylzinc chloride solution (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2,3'-Bipyridine ligand (0.02 mmol, 2 mol%) (or a suitable phosphine ligand)

  • Anhydrous, degassed THF (8 mL)

  • Schlenk flask, magnetic stirrer, and inert atmosphere setup (Argon).

Procedure:

  • In a dry Schlenk flask under argon, dissolve Pd(OAc)₂ (0.02 mmol) and the 2,3'-bipyridine ligand (0.02 mmol) in anhydrous THF (3 mL). Stir at room temperature for 20 minutes for catalyst pre-formation.[12]

  • To the catalyst mixture, add a solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the phenylzinc chloride solution (2.4 mL, 1.2 mmol) to the reaction mixture at room temperature over 10 minutes.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the key coupling reactions.

G A 1. Add Reactants & Catalyst (Aryl Halide, Coupling Partner, Catalyst, Base/Additive) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Quench, Extract, Dry) D->E F 6. Purification (Column Chromatography) E->F G Functionalized Biphenyl F->G G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition center Trans Ar-Pd(II)-Ar' (L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArSn Ar'-SnR₃ ArX Ar-X G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition center Trans Ar-Pd(II)-Ar' (L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArZn Ar'-ZnX' ArX Ar-X

References

The Pivotal Role of Phosphine Ligands in Suzuki-Miyaura Cross-Coupling of Aryl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to the success of this transformation, particularly for challenging substrates like aryl chlorides, is the judicious selection of phosphine ligands. These ligands play a critical role in modulating the reactivity and stability of the palladium catalyst, directly influencing reaction rates, yields, and substrate scope.[1][2] This document provides detailed application notes on the role of phosphine ligands in the Suzuki coupling of aryl halides, complete with comparative data and experimental protocols.

The Multifaceted Role of Phosphine Ligands

Phosphine ligands are essential components of the palladium catalyst system in Suzuki-Miyaura coupling. Their primary functions are to:

  • Enhance Catalytic Activity: By coordinating to the palladium center, phosphine ligands increase its electron density, which facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides.[1][3][4]

  • Promote Reductive Elimination: The steric bulk of the phosphine ligand can promote the final reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.[1][5]

  • Stabilize the Catalyst: Phosphine ligands stabilize the palladium catalyst, preventing its decomposition and aggregation into inactive palladium black.

  • Influence Substrate Scope: The development of bulky and electron-rich phosphine ligands has dramatically expanded the scope of the Suzuki-Miyaura coupling to include previously unreactive aryl chlorides, sterically hindered substrates, and heteroaryl compounds.[6]

The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the involvement of the phosphine ligand (L), is illustrated below. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product.[6][4]

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-R(L)_m Ar-Pd(II)-R(L)_m Pd(0)L_n->Ar-Pd(II)-R(L)_m Oxidative Addition Ar-Pd(II)-X(L)_m Ar-Pd(II)-X(L)_m Ar-Pd(II)-X(L)_m->Pd(0)L_n Reductive Elimination Ar-Pd(II)-R(L)_m->Ar-Pd(II)-X(L)_m Transmetalation Ar-R Ar-R B(OR')_2R B(OR')_2R B(OR')_2R->Ar-Pd(II)-R(L)_m Ar-X Ar-X Ar-X->Pd(0)L_n Base Base Base->Ar-Pd(II)-R(L)_m  

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Classification and Properties of Phosphine Ligands

The efficacy of a phosphine ligand in Suzuki coupling is determined by its electronic and steric properties.

  • Electronic Effects: Electron-donating phosphines increase the electron density on the palladium center, promoting the oxidative addition of aryl halides.[3][5] This is particularly important for the activation of the strong carbon-chlorine bond in aryl chlorides.[3][4]

  • Steric Effects: The steric bulk of a phosphine ligand influences both the coordination number of the palladium complex and the rate of reductive elimination.[1][5] Bulky ligands favor the formation of monoligated palladium species, which are often the most active in oxidative addition.[6] Furthermore, steric hindrance can accelerate the reductive elimination step to release the product and regenerate the catalyst.[1][5]

A logical workflow for selecting an appropriate phosphine ligand for a given Suzuki coupling reaction is depicted below.

Ligand_Selection_Workflow cluster_0 Substrate Analysis cluster_1 Ligand Property Considerations A Aryl Halide (Ar-X) C Electronic Properties (Electron-Donating/Withdrawing) A->C B Organoboron Reagent (Ar'-B(OR)2) D Steric Properties (Bulky/Less Hindered) B->D E Ligand Selection C->E D->E F Reaction Optimization (Solvent, Base, Temperature) E->F G High Yield of Desired Product F->G

Figure 2: Ligand Selection Workflow for Suzuki-Miyaura Coupling.

Comparative Performance of Phosphine Ligands

The choice of phosphine ligand can have a dramatic impact on the outcome of a Suzuki coupling reaction. Below is a summary of the performance of various classes of phosphine ligands with different aryl halides.

Ligand ClassRepresentative LigandsAryl Halide SubstrateTypical Yield (%)Key Advantages
Trialkylphosphines P(t-Bu)₃, PCy₃Aryl Chlorides80-99Highly electron-donating, effective for unactivated aryl chlorides.[3][7]
Dialkylbiaryl Phosphines SPhos, XPhos, DavePhosAryl Chlorides, Bromides, Tosylates90-99Bulky and electron-rich, broad substrate scope, often effective at room temperature.[6]
Ferrocenyl Phosphines Benzoferrocenyl dicyclohexyl phosphineAryl Chlorides85-98Electron-rich and sterically demanding, highly effective for Suzuki coupling.[8]
Bowl-Shaped Phosphines (BSPs) Tris(2,2'',6,6''-tetramethyl-m-terphenyl-5'-yl)phosphineUnactivated Aryl Chlorides88-91Unique steric environment, high catalytic activity.[7][9]
Indolyl Phosphines Novel bidentate phosphine ligand containing an indole scaffoldAryl, Heteroaryl, and Allyl Chlorides90-99Air-stable, effective for a range of chlorides.[3]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl chloride and an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

This protocol is adapted from the work of Fu and Buchwald, utilizing a bulky and electron-rich phosphine ligand.[7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable dialkylbiaryl phosphine ligand (e.g., XPhos)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol utilizes a highly active dialkylbiaryl phosphine ligand, enabling the reaction to proceed at ambient temperature.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (5:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to a vial equipped with a stir bar.

  • Add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and purify the product as described in Protocol 1.

A general experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined in the diagram below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Pd Catalyst, Ligand, Base, Aryl Halide, Boronic Acid) A->B C Addition of Solvent B->C D Reaction (Heating/Stirring) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The rational design and selection of phosphine ligands have been instrumental in transforming the Suzuki-Miyaura cross-coupling into one of the most powerful and versatile methods in modern organic synthesis. By understanding the interplay of steric and electronic effects, researchers can now effectively couple a wide range of aryl halides, including the once-challenging aryl chlorides, under mild and efficient conditions. The continued development of novel phosphine ligands promises to further expand the boundaries of this indispensable reaction, enabling the synthesis of increasingly complex molecules for applications in materials science, agrochemicals, and pharmaceutical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 3',4'-Dimethylbiphenyl-3-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound decomposed on silica gel.[1] 2. Compound is very polar and is not eluting. 3. Inappropriate solvent system. 4. Compound is volatile and was lost during solvent removal.1. Test for stability on a small amount of silica (TLC). If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1][2] 2. Gradually increase the polarity of the eluent. A small percentage of a more polar solvent like methanol can be added to the mobile phase.[2] 3. Perform a thorough TLC analysis with a range of solvent systems to find an optimal Rf value (around 0.2-0.3) for good separation.[2] 4. Use a rotary evaporator with controlled temperature and pressure. Avoid high vacuum and excessive heat.
Compound "Oiling Out" During Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The compound is too impure, leading to significant melting point depression.[3] 3. Cooling the solution too quickly.[3]1. Choose a solvent with a lower boiling point. 2. Attempt to remove some impurities by a preliminary purification step (e.g., washing with a suitable solvent). Add a small amount of additional "soluble solvent" to the hot solution to prevent premature saturation upon cooling.[3] 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Inducing crystallization by scratching the flask with a glass rod or adding a seed crystal can be helpful.
No Crystals Form Upon Cooling During Recrystallization 1. Too much solvent was used.[3] 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[3] 2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists. 3. Try a different solvent or a mixture of solvents.
Persistent Impurity After Purification 1. The impurity has similar polarity to the desired compound. 2. The impurity co-crystallizes with the product. 3. The impurity is an isomer.1. For column chromatography, try a different solvent system to exploit subtle differences in polarity. High-performance liquid chromatography (HPLC) may be necessary. 2. Try recrystallizing from a different solvent system. 3. Isomeric impurities can be very difficult to separate. Preparative HPLC or derivatization to a more easily separable compound followed by regeneration of the aldehyde might be necessary.
Aldehyde Oxidation to Carboxylic Acid 1. Aldehydes can be sensitive to air oxidation, especially on silica gel.[4]1. Minimize exposure to air. Keep the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[2] 3. An aqueous wash with a mild base like sodium bicarbonate can remove the more acidic carboxylic acid impurity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: The choice of purification method depends on the physical state of your crude product and the nature of the impurities.

  • If the crude product is a solid: Recrystallization is often a good first choice due to its simplicity and scalability.[5]

  • If the crude product is an oil or a solid with many impurities: Column chromatography is generally the most effective method for separating compounds with different polarities.[6]

A general workflow would be to first analyze the crude mixture by Thin Layer Chromatography (TLC) to assess the number of components and their relative polarities. This will help in choosing the right purification strategy and, for column chromatography, the appropriate solvent system.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[7]

  • Not react with the compound.[8]

  • Dissolve the impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

You can determine a good solvent through small-scale solubility tests with a variety of solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, toluene). A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be very effective.[9]

Q3: My aldehyde seems to be degrading on the silica gel column. What can I do?

A3: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[2][4] To mitigate this:

  • Deactivate the silica gel: You can slurry the silica gel with a solvent containing a small amount of a non-polar base like triethylamine (e.g., 1% triethylamine in your eluent) before packing the column.[2]

  • Use an alternative stationary phase: Alumina is a more basic alternative to silica gel and may be more suitable for acid-sensitive compounds.[2]

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q4: I see multiple spots on the TLC of my crude product. How do I select a solvent system for column chromatography?

A4: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 and is well-separated from the impurity spots.

  • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

  • Test different ratios of the two solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) until you achieve the desired separation on the TLC plate.

Q5: Can I use distillation to purify this compound?

A5: Distillation is a viable purification method for liquids with significantly different boiling points from their impurities. Given the biphenyl structure, this compound is likely a high-boiling compound. If the impurities are non-volatile or have a much lower boiling point, vacuum distillation could be an effective purification technique. This method is particularly useful for large-scale purifications.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQs.

  • Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Run the column by passing the eluent through it. Start with the determined solvent system and you can gradually increase the polarity if necessary to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end End Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Assess Purity Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Multiple Impurities Recrystallization Recrystallization TLC Analysis->Recrystallization Solid with Few Impurities Distillation Distillation TLC Analysis->Distillation Liquid with Different BP Impurities Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Distillation->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Start Recrystallization Dissolve in Hot Solvent Dissolve in Hot Solvent Start Recrystallization->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form Crystals Form Cool Solution->Crystals Form No Crystals No Crystals Cool Solution->No Crystals Issue Oiling Out Oiling Out Cool Solution->Oiling Out Issue Pure Crystals Pure Crystals Crystals Form->Pure Crystals Success Boil Off Solvent Boil Off Solvent No Crystals->Boil Off Solvent Solution 1 Add Anti-Solvent Add Anti-Solvent No Crystals->Add Anti-Solvent Solution 2 Reheat and Add More Solvent Reheat and Add More Solvent Oiling Out->Reheat and Add More Solvent Solution Boil Off Solvent->Cool Solution Add Anti-Solvent->Cool Solution Reheat and Add More Solvent->Cool Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-Dimethylbiphenyl-3-carbaldehyde. The information focuses on identifying and mitigating common byproducts to enhance reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-bromobenzaldehyde with 3,4-dimethylphenylboronic acid in the presence of a base and a phosphine ligand.

Q2: What are the expected major byproducts in the Suzuki-Miyaura synthesis of this compound?

A2: The primary byproducts encountered in this synthesis are typically:

  • Homocoupling product of the boronic acid: 3,3',4,4'-Tetramethyl-1,1'-biphenyl, formed from the coupling of two molecules of 3,4-dimethylphenylboronic acid.

  • Dehalogenation product: Benzaldehyde, resulting from the reduction of the starting material, 3-bromobenzaldehyde.

  • Protodeboronation product: 1,2-Dimethylbenzene (o-xylene), formed by the cleavage of the carbon-boron bond in 3,4-dimethylphenylboronic acid.

Q3: Can the aldehyde functional group interfere with the Suzuki-Miyaura coupling reaction?

A3: While the aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings, side reactions can occur under certain conditions.[1] For instance, reduction of the aldehyde to the corresponding alcohol (3',4'-dimethylbiphenyl-3-yl)methanol can be observed, particularly at elevated temperatures or with specific catalyst/ligand combinations.[1] However, this is often a minor pathway compared to homocoupling and dehalogenation.

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation involves careful optimization of reaction conditions. Key strategies include:

  • High-Purity Reagents: Use of high-purity starting materials and reagents is crucial.

  • Effective Degassing: Thoroughly degassing the reaction mixture to remove oxygen is critical to suppress the homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[2]

  • Choice of Catalyst and Ligand: Selecting an appropriate palladium catalyst and phosphine ligand system can significantly influence the relative rates of the desired cross-coupling versus side reactions.

  • Base Selection: The choice and stoichiometry of the base can affect the reaction outcome.[3]

  • Temperature Control: Maintaining the optimal reaction temperature can help to minimize thermal decomposition and undesired side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired product with significant amounts of 3,3',4,4'-Tetramethyl-1,1'-biphenyl (homocoupling product). 1. Presence of oxygen in the reaction mixture.[2]2. Inefficient catalyst system.3. Sub-optimal base concentration.1. Improve Degassing: Ensure the solvent and reaction mixture are thoroughly degassed using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.2. Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a system that favors the cross-coupling pathway.3. Optimize Base: Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its concentration to find the optimal conditions for the transmetalation step.
Presence of a significant amount of benzaldehyde (dehalogenation product) in the crude product. 1. Inefficient oxidative addition or reductive elimination.2. Presence of hydride sources in the reaction mixture.3. High reaction temperature or prolonged reaction time.1. Ligand Choice: Employ bulky, electron-rich phosphine ligands that can promote the reductive elimination step over competing dehalogenation pathways.2. Solvent Purity: Use anhydrous and high-purity solvents to minimize potential hydride sources.3. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.
Formation of 1,2-dimethylbenzene (protodeboronation product). 1. Presence of water or protic impurities.2. Instability of the boronic acid under the reaction conditions.1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous.2. Use of Boronic Esters: Consider using a more stable boronic ester derivative, such as a pinacol ester, which can be less prone to protodeboronation.[2]
Presence of (3',4'-dimethylbiphenyl-3-yl)methanol (reduced aldehyde product). 1. High reaction temperature.2. Certain catalyst/ligand combinations may promote aldehyde reduction.[1]1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature while still achieving a reasonable reaction rate.[1]2. Catalyst System Optimization: Screen different palladium catalysts and ligands to identify a system that is less prone to reducing the aldehyde functionality.

Quantitative Data on Byproduct Formation

The following table provides a hypothetical summary of byproduct distribution under different reaction conditions, based on general principles of Suzuki-Miyaura reactions. Actual results will vary depending on the specific experimental setup.

Condition Desired Product Yield (%) 3,3',4,4'-Tetramethyl-1,1'-biphenyl (%) Benzaldehyde (%) 1,2-Dimethylbenzene (%)
Standard (Degassed) 751055
Poor Degassing 503055
High Temperature (120°C) 6510155
Alternative Ligand (e.g., Buchwald-type) 85532

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This protocol is a general guideline and may require optimization.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Materials:

    • 3-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

    • 3,4-Dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-bromobenzaldehyde, 3,4-dimethylphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

    • Add the degassed 1,4-dioxane and water to the flask via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Byproducts cluster_reactants Starting Materials cluster_byproducts Common Byproducts 3-bromobenzaldehyde 3-bromobenzaldehyde Benzaldehyde Benzaldehyde 3-bromobenzaldehyde->Benzaldehyde Dehalogenation 3,4-dimethylphenylboronic acid 3,4-dimethylphenylboronic acid 3,3',4,4'-Tetramethyl-1,1'-biphenyl 3,3',4,4'-Tetramethyl-1,1'-biphenyl 3,4-dimethylphenylboronic acid->3,3',4,4'-Tetramethyl-1,1'-biphenyl Homocoupling 1,2-Dimethylbenzene 1,2-Dimethylbenzene 3,4-dimethylphenylboronic acid->1,2-Dimethylbenzene Protodeboronation Suzuki Coupling Suzuki Coupling 3,4-dimethylphenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Desired Product

Caption: Main reaction pathway and common byproduct formation in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_solutions Troubleshooting Actions Perform Suzuki Coupling Perform Suzuki Coupling Analyze Crude Product (TLC, GC-MS) Analyze Crude Product (TLC, GC-MS) Identify Major Byproduct Identify Major Byproduct Analyze Crude Product (TLC, GC-MS)->Identify Major Byproduct Improve Degassing Improve Degassing Identify Major Byproduct->Improve Degassing Homocoupling Optimize Catalyst/Ligand Optimize Catalyst/Ligand Identify Major Byproduct->Optimize Catalyst/Ligand Dehalogenation Adjust Temperature Adjust Temperature Identify Major Byproduct->Adjust Temperature Decomposition Use Anhydrous Conditions Use Anhydrous Conditions Identify Major Byproduct->Use Anhydrous Conditions Protodeboronation Purify Product Purify Product Identify Major Byproduct->Purify Product Acceptable Byproduct Levels Improve Degassing->Perform Suzuki Coupling Optimize Catalyst/Ligand->Perform Suzuki Coupling Adjust Temperature->Perform Suzuki Coupling Use Anhydrous Conditions->Perform Suzuki Coupling

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purifying Biphenyl Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biphenyl compounds using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a biphenyl stationary phase for purifying biphenyl compounds compared to a standard C18 phase?

Biphenyl stationary phases offer a unique selectivity that is often complementary or orthogonal to traditional C18 columns.[1][2] The key advantages include:

  • Enhanced π-π Interactions: The aromatic rings of the biphenyl ligand provide strong π-π interactions, which are particularly effective for retaining and separating aromatic compounds like biphenyls.[3][4][5]

  • Alternative Selectivity: This dual-mode separation mechanism, combining hydrophobic and π-π interactions, can resolve compounds that co-elute on a C18 phase.[3][5][6]

  • Increased Retention for Polar Compounds: The biphenyl phase can exhibit greater retention for polar aromatic compounds that are often challenging to separate on standard alkyl phases.[1][7]

Q2: What are the recommended mobile phases for biphenyl column chromatography?

For reversed-phase HPLC on biphenyl columns, mobile phases typically consist of mixtures of methanol/water or acetonitrile/water.[6][8] The choice of organic solvent can significantly impact selectivity; methanol tends to enhance aromatic selectivity through π-π interactions, while acetonitrile can make the biphenyl column behave more like a C18 phase.[9] For flash chromatography on silica gel, common solvent systems include hexane/ethyl acetate gradients.[10]

Q3: Can I use 100% aqueous mobile phases with a biphenyl column?

Yes, many modern biphenyl columns are stable in 100% aqueous mobile phases, which prevents the phase collapse sometimes seen with traditional C18 columns.[2][7] This allows for the retention and separation of more polar biphenyl derivatives.

Q4: What is the typical pH range for operating a biphenyl HPLC column?

Most biphenyl columns are stable within a pH range of 1.5 to 9.0.[8] For ionizable compounds, operating at a pH of 2 to 3 with a buffer is often recommended for optimal separation and peak shape.[8]

Q5: How can I switch between different organic solvents on my biphenyl HPLC column?

When switching between organic solvents like acetonitrile and methanol, it is recommended to flush the column with the new mobile phase for 15-20 minutes to ensure proper equilibration.[11]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Biphenyl Compounds

Q: My biphenyl compounds are not separating well on the column. What should I do?

Potential Causes & Solutions:

  • Suboptimal Mobile Phase (HPLC): The choice of organic modifier significantly impacts selectivity on a biphenyl phase.

    • Solution: If using acetonitrile, try switching to methanol to enhance π-π interactions and alter the elution order.[9] Conversely, if using methanol, testing acetonitrile may provide the necessary change in selectivity.[1][3]

  • Incorrect Solvent Polarity (Flash Chromatography): The polarity of the eluent may not be optimal for separation.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the best solvent system. Aim for an Rf value of approximately 0.2-0.4 for the target compound.[10] Start the column with a mobile phase that is slightly less polar than the one identified by TLC.[10]

  • Sample Overload: Too much sample was loaded onto the column.

    • Solution: For flash chromatography, a general guideline is to use a silica gel-to-crude product ratio of 20:1 to 50:1 by weight.[10] For HPLC, reduce the injection volume.[8]

  • Column Inefficiency: The column may be old, contaminated, or improperly packed.

    • Solution: Clean the column by flushing with a strong solvent.[8] For persistent issues, replace the column.[12]

Issue 2: Tailing or Asymmetrical Peaks

Q: The peaks for my biphenyl compounds are tailing. How can I improve the peak shape?

Potential Causes & Solutions:

  • Strong Interaction with Silica (Flash Chromatography): Basic functional groups on the biphenyl compound can interact strongly with the acidic silica gel.

    • Solution: Add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[10]

  • Secondary Silanol Interactions (HPLC): Residual silanol groups on the silica backbone can cause tailing, especially for basic compounds.

    • Solution: Use a well-endcapped biphenyl column.[6][8] Adding a buffer to the mobile phase (20-50 mM is recommended) can also improve peak shape for ionizable compounds.[6]

  • Sample Solvent Incompatibility: The sample may be dissolved in a solvent that is too strong compared to the mobile phase.

    • Solution: For isocratic separations, dissolve the sample in the mobile phase or a weaker solvent.[8] For gradient separations, dissolve the sample in the initial, weaker mobile phase.[8]

Issue 3: Compound Not Eluting from the Column

Q: My target biphenyl compound is stuck at the origin and won't elute. What is the problem?

Potential Causes & Solutions:

  • High Polarity: The compound may be too polar for the selected mobile phase.

    • Solution (Flash Chromatography): Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, you can add a small amount of methanol (1-5%) to the ethyl acetate to significantly increase the mobile phase strength.[10]

    • Solution (HPLC): Increase the percentage of the organic solvent in the mobile phase. A gradient elution from a low to a high organic percentage (e.g., 5% to 100%) can be effective for eluting a wide range of compounds.[6][8]

  • Decomposition on Column: The compound may be unstable on the stationary phase.

    • Solution: Test the stability of your compound on silica gel using a 2D TLC test.[13][14] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[10][13]

Logical Workflow for Troubleshooting Poor Resolution

G start Problem: Poor Resolution check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase check_loading Is the sample load appropriate? check_mobile_phase->check_loading Yes sol_mobile_phase Adjust Mobile Phase: - HPLC: Switch organic solvent (MeOH <-> ACN) - Flash: Run TLC to find optimal solvent system (Rf 0.2-0.4) check_mobile_phase->sol_mobile_phase No check_column Is the column in good condition? check_loading->check_column Yes sol_loading Reduce Sample Load: - Flash: Increase silica:sample ratio (e.g., >50:1) - HPLC: Decrease injection volume check_loading->sol_loading No sol_column Address Column Issues: - Flush with strong solvent - Reverse flush (if permitted) - Replace column check_column->sol_column No end_node Resolution Improved check_column->end_node Yes sol_mobile_phase->end_node sol_loading->end_node sol_column->end_node

Caption: Troubleshooting workflow for poor resolution in biphenyl compound purification.

Data Presentation

Table 1: Typical HPLC Parameters for Biphenyl Compound Purification

ParameterTypical Value/RangeNotes
Stationary Phase BiphenylOffers unique π-π interactions for aromatic selectivity.[3]
Particle Size 2.0 µm, 2.7 µm, 5.0 µmSmaller particles offer higher efficiency but generate higher backpressure.[6]
Column Dimensions 100 mm x 2.1 mmCommon dimensions for analytical HPLC.[3]
Mobile Phase Acetonitrile/Water or Methanol/WaterMethanol often enhances aromatic selectivity.[9]
pH Range 1.5 - 9.0For ionizable compounds, buffering at pH 2-3 is recommended.[8]
Temperature 40 - 60 °CElevated temperatures can reduce viscosity and improve throughput.[6][8]
Flow Rate 0.2 - 2.0 mL/minDependent on column dimensions and particle size.
Gradient 5-10% organic to 100% organicA common starting point for separating complex mixtures.[6][8]

Table 2: Typical Flash Chromatography Parameters for Biphenyl Compound Purification

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (e.g., 40-63 µm)Standard adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA common non-polar/polar solvent system. Polarity is increased by adding more ethyl acetate.
Silica:Sample Ratio 20:1 to 50:1 (w/w)A higher ratio is used for difficult separations.[10]
TLC Rf of Target ~0.2 - 0.4Provides a good starting point for column elution conditions.[10]
Loading Technique Wet or Dry LoadingDry loading is preferred for samples with poor solubility in the starting eluent.[10][14]
Elution Mode Isocratic or GradientA stepwise gradient (e.g., 9:1 -> 7:3 -> 1:1 Hex:EtOAc) is common.[10]

Experimental Protocols

Protocol 1: General Method for Flash Chromatography Purification of a Biphenyl Derivative

This protocol outlines a standard procedure for purifying a biphenyl compound using silica gel flash column chromatography.

1. Solvent System Selection:

  • Using a TLC plate, identify a solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of ~0.2-0.4 for the target biphenyl compound.[10] This ensures the compound will elute from the column in a reasonable volume without taking too long.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material.

  • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer of sand (~0.5 cm).[10]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[10] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude biphenyl product in a minimum amount of the column eluent or a slightly more polar solvent like dichloromethane.[14] Carefully pipette the solution onto the top of the silica bed.

  • Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to get a free-flowing powder.[10][14] Carefully add this powder to the top of the packed column.

  • Add a thin protective layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin elution with the low-polarity solvent system determined from your TLC analysis.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 to 1:1 hexane:ethyl acetate) to elute compounds of increasing polarity.[10]

5. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure biphenyl compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Experimental Workflow for Comparing Biphenyl and C18 HPLC Columns

This protocol describes a systematic approach to compare the performance of a biphenyl column against a standard C18 column for a specific separation.

G prep_standards 1. Prepare Standards - Dissolve parent biphenyl compound and known impurities in a suitable solvent (e.g., 50:50 ACN:Water) setup_hplc 2. HPLC System Setup - Install Biphenyl or C18 column (same dimensions) - Equilibrate with initial mobile phase prep_standards->setup_hplc inject_run 3. Inject & Run - Inject mixed standard solution - Run identical gradient program on both columns setup_hplc->inject_run analyze 4. Data Analysis - Compare chromatograms - Measure Resolution (Rs) - Measure Selectivity (α) - Measure Peak Asymmetry (As) inject_run->analyze compare 5. Compare Performance - Identify which column provides better separation of critical pairs analyze->compare

Caption: Experimental workflow for comparing Biphenyl and C18 HPLC columns.

References

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize undesired homocoupling side reactions in your palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed cross-coupling reactions?

A1: Homocoupling is a common side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. This unwanted reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are generally the presence of oxygen and/or palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organometallic reagent.[1][2] In Sonogashira coupling, the copper(I) co-catalyst, in the presence of oxygen, is a primary cause of the homocoupling of terminal alkynes (Glaser coupling).[3]

Q3: How can I visually detect if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of one of your starting materials.

Q4: Does the choice of palladium precursor affect the extent of homocoupling?

A4: Yes, the choice of palladium source is critical. Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), require an initial reduction to the active Pd(0) state. This reduction can sometimes be facilitated by the homocoupling of the organometallic reagent, thus increasing the amount of this undesired byproduct.[4][5] Using a Pd(0) source, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can often mitigate this issue.[4]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Problem: Significant formation of boronic acid homocoupling byproduct.

Troubleshooting Workflow:

Start High Homocoupling in Suzuki Reaction Degassing Improve Degassing (Freeze-Pump-Thaw or Sparge) Start->Degassing Pd_Source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) Degassing->Pd_Source Still high Resolved Homocoupling Minimized Degassing->Resolved Resolved Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos) Pd_Source->Ligand Still high Pd_Source->Resolved Resolved Slow_Addition Slowly Add Boronic Acid (Syringe Pump) Ligand->Slow_Addition Still high Ligand->Resolved Resolved Temp Lower Reaction Temperature Slow_Addition->Temp Still high Slow_Addition->Resolved Resolved Temp->Resolved Resolved cluster_causes Primary Causes cluster_solutions Effective Solutions Cause1 Oxygen Presence Solution1 Rigorous Degassing Cause1->Solution1 Solution3 Use of H₂ Atmosphere Cause1->Solution3 Cause2 Copper(I) Co-catalyst Solution2 Copper-Free Protocol Cause2->Solution2 Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product PdII Pd(II) (from O₂ or precatalyst) Homocoupling Homocoupling (2 R-M) PdII->Homocoupling Homocoupling->Pd0 Reduction to Pd(0) Dimer R-R (Homocoupling Product) Homocoupling->Dimer

References

Technical Support Center: Stability and Storage of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for aromatic aldehydes. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of aromatic aldehydes?

A1: Aromatic aldehydes are susceptible to degradation through several pathways, primarily driven by environmental factors. The most common causes are:

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation, leading to the formation of the corresponding carboxylic acids (e.g., benzaldehyde oxidizes to benzoic acid). This process can be accelerated by light and heat.[1]

  • Light Exposure (Photo-oxidation): Many aromatic aldehydes are light-sensitive. Light can provide the energy to initiate and accelerate oxidation and other degradation reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and polymerization.[3] Storing at elevated temperatures can significantly shorten the shelf life of these compounds.

  • Presence of Impurities: Contamination with metal ions or acidic/basic impurities can catalyze degradation reactions.

Q2: What are the ideal storage conditions for aromatic aldehydes?

A2: To ensure long-term stability, aromatic aldehydes should be stored under the following conditions:

  • Temperature: Store in a cool environment. For many common aromatic aldehydes, refrigeration (2-8°C) is recommended. For long-term storage, some safety data sheets recommend temperatures as low as -20°C.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon. This is particularly important for bulk storage.

  • Container: Use tightly sealed, airtight containers to prevent exposure to air and moisture. Amber glass bottles are preferred to protect the contents from light.

  • Purity: Ensure the aldehyde is of high purity, as impurities can accelerate degradation.

Q3: How can I tell if my aromatic aldehyde has degraded?

A3: Degradation can often be observed through the following changes:

  • Change in Appearance: A colorless or pale yellow liquid may turn yellowish or brownish upon degradation.[1]

  • Formation of Precipitate: The oxidation of an aldehyde to its corresponding carboxylic acid, which is often a solid at room temperature (e.g., benzoic acid), can result in the formation of a white crystalline precipitate.

  • Changes in Viscosity: Polymerization, another degradation pathway, can lead to an increase in viscosity.

  • Altered Odor: The characteristic odor of the aldehyde may change or diminish.

  • Inconsistent Experimental Results: The most critical indicator is often unexpected or non-reproducible results in your experiments.

Q4: Can I use an antioxidant to improve the stability of my aromatic aldehyde?

A4: Yes, antioxidants can be used to inhibit oxidation. Butylated hydroxytoluene (BHT) is a common synthetic antioxidant used for this purpose. It works by scavenging free radicals, thus interrupting the oxidation chain reaction. However, the effectiveness of an antioxidant can depend on the specific aldehyde, the storage conditions, and the temperature. For instance, while BHT is effective at lower temperatures, its efficacy can decrease significantly at elevated temperatures (e.g., 180°C).[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving aromatic aldehydes.

Problem Possible Cause Suggested Solution
A white crystalline solid has formed in my bottle of benzaldehyde. The aldehyde has likely oxidized to benzoic acid upon exposure to air.For high-purity applications, the aldehyde should be purified. This can be done by washing with a sodium bicarbonate solution to remove the acidic benzoic acid, followed by drying and distillation. To prevent recurrence, store under an inert atmosphere and ensure the container is tightly sealed.
My aromatic aldehyde has turned yellow/brown. This discoloration is a common sign of degradation, likely due to oxidation or other side reactions.[1]The purity of the aldehyde should be checked using an appropriate analytical method (e.g., HPLC or GC-MS). If impurities are detected, purification by distillation or chromatography may be necessary.
I am observing poor solubility of my aldehyde in a nonpolar solvent where it should be soluble. This could be due to the presence of polar impurities (like the corresponding carboxylic acid) or polymerization of the aldehyde.Check the purity of the aldehyde. If impurities are the issue, purification is required. If polymerization is suspected, acquiring a fresh batch of the aldehyde is recommended.
My reaction is giving inconsistent yields or unexpected side products. The starting aldehyde may have degraded, leading to lower effective concentration and the presence of reactive impurities.Always use a fresh or recently purified and properly stored aldehyde. Confirm the purity of the starting material before running the reaction.

Data on Stability and Storage

Thermal Degradation of Vanillin

The stability of aromatic aldehydes is highly dependent on temperature. The following table illustrates the thermal decomposition of vanillin when heated for 24 hours.

Heating Temperature (°C)Thermal Decomposition (%)
130< 1
140~ 2.5
1505

Data synthesized from a study on the thermal stability of vanillin.

Solubility of Common Aromatic Aldehydes

The solubility of aromatic aldehydes in various solvents is a critical parameter for their use in different applications.

Aromatic AldehydeWaterEthanolDiethyl EtherChloroform
Benzaldehyde Slightly soluble (0.3 g/100 mL)MiscibleHighly SolubleHighly Soluble
Vanillin Slightly soluble (1 g/100 mL)SolubleSolubleFreely Soluble
Cinnamaldehyde InsolubleSolubleSolubleSoluble
Anisaldehyde Sparingly solubleSolubleSolubleSoluble

This table is a compilation of data from various sources and is intended for general guidance.[4]

Visualizing Degradation and Experimental Workflows

Oxidative Degradation of Benzaldehyde cluster_conditions Influencing Factors Benzaldehyde Benzaldehyde (C₆H₅CHO) Peroxy_Radical Benzoylperoxy Radical (C₆H₅C(O)OO•) Benzaldehyde->Peroxy_Radical + O₂ Benzoic_Acid Benzoic Acid (C₆H₅COOH) Peroxy_Radical->Benzoic_Acid + another Benzaldehyde molecule Oxygen Oxygen (O₂) from Air Oxygen->Benzaldehyde Light_Heat Light / Heat Light_Heat->Benzaldehyde Initiation Initiation Propagation Propagation

Caption: Oxidative degradation pathway of benzaldehyde.

Troubleshooting Workflow for Aldehyde Instability Start Inconsistent Experimental Results Observed Check_Aldehyde Check Aldehyde Purity (TLC, HPLC, GC-MS) Start->Check_Aldehyde Pure Aldehyde is Pure Check_Aldehyde->Pure Yes Impure Aldehyde is Impure/ Degraded Check_Aldehyde->Impure No Check_Storage Review Storage Conditions Pure->Check_Storage Purify Purify Aldehyde (Distillation, Chromatography) Impure->Purify New_Batch Obtain New Batch of Aldehyde Impure->New_Batch Purify->Check_Aldehyde New_Batch->Check_Aldehyde Correct_Storage Implement Correct Storage Procedures Check_Storage->Correct_Storage End Proceed with Experiment Correct_Storage->End

Caption: Troubleshooting workflow for aldehyde instability.

Experimental Protocols

Protocol 1: Purity Assessment of Benzaldehyde using HPLC

Objective: To determine the purity of a benzaldehyde sample and quantify the amount of benzoic acid impurity.

Materials:

  • Benzaldehyde sample

  • Benzoic acid standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v).

    • Adjust the pH of the aqueous portion to ~2.5 with phosphoric acid.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of benzoic acid standard and dissolve it in the mobile phase in a 100 mL volumetric flask. This is your stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the benzaldehyde sample and dissolve it in the mobile phase in a 100 mL volumetric flask.

    • Further dilute this solution if necessary to bring the expected benzoic acid concentration within the calibration range.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Acetonitrile/Water (pH 2.5)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector Wavelength: 254 nm

      • Column Temperature: 25°C

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks for benzaldehyde and benzoic acid based on their retention times compared to the standards.

    • Quantify the amount of benzoic acid in the sample using the calibration curve.

    • Calculate the purity of the benzaldehyde sample.

Protocol 2: Monitoring Benzaldehyde Oxidation using GC-MS

Objective: To monitor the rate of benzaldehyde oxidation to benzoic acid under specific storage conditions.

Materials:

  • Benzaldehyde sample

  • Benzoic acid standard

  • Internal standard (e.g., o-nitrotoluene)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Storage:

    • Place aliquots of the benzaldehyde sample in vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C, with and without exposure to light/air).

  • Standard and Sample Preparation for Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), take a small, accurately weighed amount of the benzaldehyde sample from each storage condition.

    • Dissolve the sample in a known volume of anhydrous dichloromethane containing a known concentration of the internal standard.

    • Prepare calibration standards of benzaldehyde and benzoic acid with the internal standard in the same manner.

  • Derivatization (for benzoic acid):

    • To a portion of the sample and standard solutions, add the derivatizing agent (BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to convert the benzoic acid to its more volatile trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Set the GC-MS conditions:

      • Column: DB-5ms or similar non-polar column

      • Injector Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C).

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).

    • Inject the derivatized standards and samples.

  • Data Analysis:

    • Identify the peaks for benzaldehyde, the TMS-derivative of benzoic acid, and the internal standard based on their retention times and mass spectra.

    • Quantify the amounts of benzaldehyde and benzoic acid in the samples by comparing their peak areas to that of the internal standard and using the calibration curves.

    • Plot the concentration of benzoic acid over time for each storage condition to determine the degradation rate.

References

Technical Support Center: Suzuki Coupling Reactions of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving aryl chlorides.

Troubleshooting Guide

Issue 1: Low or No Yield

Q1: My Suzuki coupling reaction with an aryl chloride is giving a low yield or no product at all. What are the common causes and how can I fix it?

A1: Low or no yield in Suzuki couplings of aryl chlorides is a frequent issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Oxidative addition, the rate-determining step, is often sluggish for aryl chlorides.[2] Here’s a systematic approach to troubleshoot this problem:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. For unreactive aryl chlorides, especially electron-rich ones, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to promote the challenging oxidative addition step.[2][4] Consider screening different palladium precursors and ligands.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The effectiveness of a base can be influenced by its strength, solubility, and potential side reactions.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7] The "caesium effect" with Cs₂CO₃ is often beneficial for challenging substrates.[7]

  • Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Aprotic solvents like dioxane, THF, or toluene are commonly used.[1][4] The addition of water can be beneficial for dissolving the inorganic base and facilitating the reaction, often in a ratio of 2:1 to 10:1 (solvent:water).[4][8]

  • Reaction Temperature: Higher temperatures can often overcome the activation barrier for the oxidative addition of aryl chlorides.

    • Recommendation: If the reaction is sluggish at a lower temperature, cautiously increase the temperature. Microwave heating can also be an effective way to accelerate the reaction.[9][10]

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[4]

    • Recommendation: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1]

Issue 2: Significant Side Reactions

Q2: I am observing significant amounts of side products in my reaction, specifically homocoupling of the boronic acid and/or dehalogenation of my aryl chloride. How can I minimize these?

A2: Homocoupling and dehalogenation are common side reactions in Suzuki couplings. Here’s how to address them:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[4]

    • Troubleshooting Steps:

      • Thorough Degassing: Rigorously exclude oxygen from your reaction mixture.[11]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[4]

      • Ligand Choice: The use of appropriate ligands can stabilize the catalytic species and disfavor homocoupling.

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess might favor homocoupling.

  • Dehalogenation of Aryl Chloride: This side reaction replaces the chlorine atom with a hydrogen, leading to a hydrodehalogenated byproduct.[1] It is often caused by the formation of a palladium-hydride (Pd-H) species.[1]

    • Troubleshooting Steps:

      • Base Selection: Strong alkoxide bases can sometimes promote dehalogenation. Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

      • Solvent Choice: Protic solvents, especially alcohols, can be a source of the hydride.[4] Using aprotic solvents like dioxane, THF, or toluene can minimize this.[1] If a protic solvent is necessary, using it in a mixed solvent system at a lower concentration might help.[1]

      • Ligand Screening: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can sometimes suppress dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q3: Which ligands are best for the Suzuki coupling of aryl chlorides?

A3: The success of a Suzuki coupling with an aryl chloride is highly dependent on the ligand. Electron-rich and sterically hindered ligands are generally preferred as they facilitate the oxidative addition of the C-Cl bond to the palladium center.[4]

Ligand TypeExamplesKey Characteristics
Bulky, Electron-Rich Phosphines Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Highly effective for activating C-Cl bonds, even in electron-rich or sterically hindered aryl chlorides.[1][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, showing high activity for aryl chloride coupling.[3][9][10]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)A common and often effective ligand, though sometimes less active than the more specialized bulky phosphines for challenging aryl chlorides.

Q4: What is the best base to use for Suzuki coupling of aryl chlorides?

A4: The choice of base is critical and can significantly impact the reaction outcome. A variety of inorganic and organic bases have been successfully employed.[7]

BaseCommon SubstratesTypical Yield (%)Notes
K₃PO₄ Aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles.[7]
Cs₂CO₃ Aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging substrates (the "caesium effect").[7]
K₂CO₃ Aryl chlorides, heteroaryl halides80-95%A common and effective carbonate base.[7]
Na₂CO₃ Aryl chlorides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[7][13]
NaOtBu Activated and unactivated aryl chloridesHighA strong base that has proven highly active in combination with specific catalyst systems like (IPr)Pd(allyl)Cl.[9][10]

Q5: Can I run the Suzuki coupling of aryl chlorides in water?

A5: Yes, Suzuki coupling reactions of aryl chlorides can be performed in aqueous media.[14] This approach offers several advantages, including the use of environmentally benign solvents and often facile product separation.[8] The addition of water can also help to dissolve inorganic bases.[4] Often, a co-solvent like ethanol, n-butanol, or acetonitrile is used with water.[7][8][15] For some heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Chloride using a Buchwald Ligand

This protocol provides a starting point for the Suzuki coupling of an aryl chloride using a catalyst system known to be effective for these challenging substrates.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl chloride, arylboronic acid, and K₃PO₄.[1]

  • Add the Pd₂(dba)₃ and SPhos.[1]

  • Add the toluene and water.[1]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.[7]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed: Low/No Yield or Side Products Check_Catalyst Is the Catalyst System Appropriate for Aryl Chlorides? Start->Check_Catalyst Change_Catalyst Switch to Bulky, Electron-Rich Phosphine or NHC Ligand Check_Catalyst->Change_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Solvent_Temp Are Solvent and Temperature Optimized? Check_Base->Check_Solvent_Temp Yes Change_Base->Check_Solvent_Temp Optimize_Conditions Screen Solvents (e.g., Dioxane, Toluene) and Increase Temperature Check_Solvent_Temp->Optimize_Conditions No Check_Degassing Was the Reaction Thoroughly Degassed? Check_Solvent_Temp->Check_Degassing Yes Optimize_Conditions->Check_Degassing Improve_Degassing Implement Rigorous Degassing (e.g., Freeze-Pump-Thaw) Check_Degassing->Improve_Degassing No Success Successful Reaction Check_Degassing->Success Yes Improve_Degassing->Success Reaction_Parameters Aryl_Chloride Aryl Chloride (Substrate) center Aryl_Chloride->center Catalyst Catalyst System (Pd Source + Ligand) Catalyst->center Base Base Base->center Solvent Solvent Solvent->center Product Desired Biaryl Product center->Product Influences Reaction Outcome

References

Technical Support Center: Recrystallization of Solid Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of solid organic compounds via recrystallization.

Troubleshooting Guides

This section provides systematic guidance for resolving specific issues that may arise during the recrystallization process.

Issue: No Crystals Form Upon Cooling

If crystals do not form after the solution has cooled to room temperature and subsequently in an ice bath, the solution may be supersaturated or too dilute.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][2]

    • Seeding: Add a "seed crystal," which is a small crystal of the pure compound, to the solution. This provides a template for crystal growth.[1][2]

    • Reduced Temperature: If initial cooling in an ice-water bath is unsuccessful, try a colder bath, such as a salt-ice bath.[1]

  • Concentrate the Solution:

    • If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[1][3][4] Allow the concentrated solution to cool again.

Issue: The Compound "Oils Out"

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystalline structure. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4][5]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[4][6][7] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

  • Adjust Solvent System:

    • Add More Solvent: Oiling out can be caused by the solution being too concentrated. Add more solvent to the heated solution and allow it to cool slowly.[4]

    • Change Solvents: If slow cooling is ineffective, a different solvent or a mixed solvent system may be required.[7]

  • Seeding: Introduce a seed crystal at a temperature just above the point where oiling occurred previously. This can encourage crystallization over oil formation.[8]

Issue: Presence of Colored Impurities

If the solution remains colored after the solid has dissolved, colored impurities are present.

Troubleshooting Steps:

  • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% of the solute weight).[7] The colored impurities will adsorb to the surface of the charcoal.

  • Hot Gravity Filtration: With the charcoal in the solution, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[3][7]

Issue: Presence of Insoluble Impurities

If solid material remains in the boiling solvent, these are likely insoluble impurities.

Troubleshooting Steps:

  • Hot Gravity Filtration: While the solution is still hot, perform a gravity filtration to remove the insoluble impurities.[3][9] It is important to keep the solution hot during this process to prevent the desired compound from crystallizing prematurely in the funnel.[7] Using a pre-heated funnel can help prevent this.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallization?

A1: An ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at high temperatures and have low solubility at low temperatures.[11][12][13]

  • Impurities should either be very soluble at all temperatures or insoluble in the hot solvent.[5][14]

  • The solvent should not react with the compound being purified.[15][16]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[15]

Q2: What is the difference between a single-solvent and a two-solvent recrystallization?

A2: In a single-solvent recrystallization , the impure solid is dissolved in a minimal amount of a hot solvent and then crystallizes upon cooling.[3][11] In a two-solvent (or mixed-solvent) recrystallization , the compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is insoluble but which is miscible with the "good" solvent, is then added dropwise until the solution becomes cloudy (the saturation point), indicating the onset of crystallization.[11]

Q3: Why is it important to use a minimal amount of hot solvent?

A3: Using the minimum amount of boiling solvent necessary to dissolve the impure solid creates a saturated solution.[3] If too much solvent is used, the solution will be too dilute, and the yield of recovered crystals will be low or nonexistent because a significant amount of the compound will remain dissolved even after cooling.[2][10][11]

Q4: Why should the solution be cooled slowly?

A4: Slow cooling promotes the formation of large, pure crystals.[11] Rapid cooling can cause the solid to precipitate out of solution quickly, trapping impurities within the crystal lattice.[3]

Q5: What should I do if crystals form in the funnel during hot filtration?

A5: This happens when the solution cools and the desired compound crystallizes prematurely. To remedy this, add a small amount of hot solvent to the funnel to redissolve the crystals and wash them through.[7][10] To prevent this, you can use a stemless or short-stemmed funnel and pre-heat it with hot solvent or steam before filtration.[10]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Relative)Dielectric Constant (20°C)Notes
Water100Very Polar80.1Good for polar compounds; high boiling point can be a disadvantage.
Ethanol78Polar24.6A versatile solvent, often used in a solvent pair with water.
Methanol65Polar32.7Similar to ethanol but more volatile. Toxic.
Acetone56Polar20.7Low boiling point, highly flammable.[15]
Ethyl Acetate77Intermediate6.0Good for moderately polar compounds.
Dichloromethane40Intermediate9.1Low boiling point, useful for heat-sensitive compounds.
Diethyl Ether35Non-polar4.3Very low boiling point and highly flammable.[15]
Toluene111Non-polar2.4High boiling point can lead to "oiling out".[15]
Hexane69Non-polar1.9Good for non-polar compounds.
Cyclohexane81Non-polar2.0Similar to hexane.
Acetic Acid118Polar6.2Can react with basic compounds.

Data compiled from various sources. Polarity is a relative measure.

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass for further drying.

Two-Solvent Recrystallization
  • Dissolution: Dissolve the impure solid in a minimal amount of the hot "good" solvent (the solvent in which the compound is soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a small amount of the ice-cold "poor" solvent or the solvent mixture for washing.

Mandatory Visualization

Caption: General workflow for the recrystallization of a solid organic compound.

TroubleshootingRecrystallization start Solution Cooled, No Crystals Formed supersaturated Supersaturated? start->supersaturated induce Induce Crystallization: - Scratch Flask - Add Seed Crystal supersaturated->induce Yes too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No success Crystals Formed induce->success boil_off Boil Off Excess Solvent and Cool Again too_much_solvent->boil_off Yes oiling_out Compound 'Oiled Out'? too_much_solvent->oiling_out No boil_off->success oiling_out->success No reheat_slow_cool Reheat to Dissolve Oil, Add More Solvent if Needed, Cool Slowly oiling_out->reheat_slow_cool Yes reheat_slow_cool->success

Caption: Troubleshooting guide for common recrystallization problems.

References

Identifying and removing impurities from biphenyl carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biphenyl Carbaldehyde Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of biphenyl carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-biphenylcarboxaldehyde?

A1: The most prevalent and scalable methods reported are the Suzuki-Miyaura cross-coupling of an aryl halide (like 4-bromobenzaldehyde) with an arylboronic acid (like phenylboronic acid)[1][2], and the Grignard reaction, which involves reacting a Grignard reagent (e.g., phenylmagnesium bromide) with a suitable carbonyl source.

Q2: My final product has a low melting point and appears as a yellowish solid instead of white crystals. What is the likely impurity?

A2: A common impurity, particularly from Grignard-based syntheses, is biphenyl. Biphenyl is a yellowish, low-melting solid that can result from the coupling of the Grignard reagent with unreacted aryl halide. In Suzuki couplings, residual starting materials or homo-coupled byproducts can also lead to a lower melting point and discoloration.

Q3: Which analytical techniques are best for identifying impurities in my biphenyl carbaldehyde sample?

A3: A combination of techniques is recommended. 1H NMR spectroscopy is excellent for identifying residual starting materials and byproducts by observing characteristic aldehyde proton signals[1]. HPLC is the standard for quantifying non-volatile organic impurities, while GC-MS is ideal for detecting residual solvents and volatile byproducts[3].

Q4: How can I remove inorganic salt byproducts from my crude product?

A4: Inorganic salts, such as sodium carbonate from a Suzuki coupling[1], can be removed by performing an aqueous workup. This typically involves dissolving the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate) and washing it with water or a brine solution in a separatory funnel.

Q5: Is it necessary to perform the synthesis under an inert atmosphere?

A5: For Suzuki couplings, while rigorous exclusion of air is not always necessary, performing the reaction under a nitrogen or argon atmosphere is good practice to prevent side reactions and protect the palladium catalyst. For Grignard reactions, an inert and anhydrous (dry) atmosphere is critical, as Grignard reagents react readily with water and oxygen.

Troubleshooting Guides by Synthesis Method

Suzuki-Miyaura Coupling

Problem: The reaction does not go to completion, and I see significant starting material in the 1H NMR spectrum.

  • Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have degraded. If generating the catalyst in situ from a precursor like Palladium(II) acetate, ensure the reagents are of good quality.

  • Solution: Use fresh palladium precursor and phosphine ligands. Ensure proper reaction temperature, as reflux is often required to drive the reaction to completion.[1]

  • Possible Cause 2: Inefficient Base. The base (e.g., Na2CO3) may not be sufficiently effective in the chosen solvent system.

  • Solution: Ensure the base is fully dissolved or adequately suspended. The use of a phase-transfer catalyst can sometimes help in biphasic systems.

Problem: My final product is contaminated with a significant amount of homo-coupled byproduct (biphenyl).

  • Possible Cause: This side reaction can occur, especially in the presence of oxygen or with certain palladium catalysts. It results from the coupling of two molecules of the boronic acid.[4]

  • Solution:

    • Purification: Biphenyl can often be removed through careful recrystallization or flash column chromatography.

    • Prevention: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to minimize oxygen. Optimizing the palladium catalyst and ligand can also suppress homo-coupling.

Grignard Reaction

Problem: The yield is very low, and I isolated a large amount of benzene and biphenyl.

  • Possible Cause 1: Presence of Water. Grignard reagents are extremely strong bases and will be quenched by any protic source, such as water in the glassware or solvents, to form benzene.

  • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents.

  • Possible Cause 2: Formation of Biphenyl. Biphenyl is a major byproduct in Grignard reactions, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[5] This is favored at higher concentrations and temperatures.

  • Solution: Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature with an ice bath if the reaction becomes too vigorous. Biphenyl can be removed from the final product by washing the crude solid with a non-polar solvent like cold hexanes or petroleum ether, in which biphenyl is soluble but the aldehyde product is less so.[5]

Oxidation of Biphenylmethanol

Problem: My product contains unreacted starting alcohol and an acidic impurity.

  • Possible Cause: Incomplete oxidation and over-oxidation. The reaction may not have gone to completion, leaving biphenylmethanol. Simultaneously, some of the desired aldehyde may have been over-oxidized to biphenyl carboxylic acid.

  • Solution:

    • Control Reaction Time: Monitor the reaction closely using TLC to determine the point of maximum aldehyde formation before significant over-oxidation occurs.

    • Purification: The acidic byproduct (biphenyl carboxylic acid) can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base solution, such as 10% sodium bicarbonate. The unreacted alcohol and the desired aldehyde can then be separated by flash chromatography or recrystallization.

Data Presentation: Purification & Analysis

Quantitative data for the purification and analysis of 4-biphenylcarboxaldehyde are summarized below.

Table 1: Purification Parameters for 4-Biphenylcarboxaldehyde

Purification MethodSolvent SystemKey ParametersExpected Recovery/PurityReference
Flash Chromatography 93:7 Hexanes / Ethyl AcetateRf of product = 0.390-95% recovery[1]
Recrystallization Hexanes and MethanolSlurry in hexanes (4 mL/g), heat to reflux, add methanol (1 mL/g) to clarify, then cool slowly.High purity solid (mp 58-59 °C)[1]
Slurry Wash Cold Hexanes or Petroleum EtherStirring the crude solid in the cold solvent to remove highly non-polar impurities like biphenyl.Effective for removing biphenyl.[5]

Table 2: Analytical Techniques for Impurity Detection

Analytical TechniquePurposeSample Preparation / Key ParametersObservationsReference
1H NMR Reaction Monitoring & Structural IDDissolve residue in DMSO-d6.Product aldehyde proton signal at δ 10.06 ppm. Starting material (4-bromobenzaldehyde) signal at δ 10.00 ppm.[1]
TLC Reaction MonitoringSilica gel plate.Allows for qualitative tracking of the disappearance of starting materials and the appearance of the product.[6]
HPLC Purity QuantificationC18 column, mobile phase of Acetonitrile/Water with a buffer. UV detection.Separates the main component from non-volatile impurities for quantitative analysis.[3]
GC-MS Volatile Impurity IDHeadspace analysis for residual solvents.Identifies and quantifies volatile impurities like reaction solvents or low molecular weight byproducts.[3]
Melting Point Purity AssessmentCalibrated melting point apparatus.Pure 4-biphenylcarboxaldehyde has a melting point of 58-59 °C. A broad or depressed range indicates impurities.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization [1][7][8]

  • Slurry: Place the crude crystalline 4-biphenylcarboxaldehyde in a flask. Add hexanes (approx. 4 mL per gram of crude material) and stir at room temperature for 10 minutes to form a slurry.

  • Dissolution: Heat the slurry to reflux. The solid will likely not dissolve completely.

  • Clarification: While maintaining reflux, add methanol dropwise (up to 1 mL per gram of crude material) until the hazy solution becomes clear. Avoid adding excess methanol.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over 1-2 hours. Crystal formation should occur. For maximum recovery, subsequently chill the flask in a freezer or ice bath overnight.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Impurity Identification by 1H NMR [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum on a spectrometer (300-500 MHz).

  • Analysis:

    • Identify the characteristic singlet for the aldehyde proton of 4-biphenylcarboxaldehyde (δ ~10.06 ppm in DMSO-d6).

    • Look for the aldehyde proton of unreacted 4-bromobenzaldehyde (δ ~10.00 ppm in DMSO-d6).

    • Examine the aromatic region (δ 7-8 ppm) for signals corresponding to other impurities like unreacted benzeneboronic acid or biphenyl. .

Visualizations

Purification_Workflow Crude Crude Biphenyl Carbaldehyde (Solid) Dissolve Dissolve in Minimum Hot Ethyl Acetate Crude->Dissolve Wash Aqueous Wash (e.g., NaHCO3, Brine) Dissolve->Wash Removes inorganic salts & acidic impurities Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purity_Check Assess Purity (TLC, NMR) Concentrate->Purity_Check Recrystallize Recrystallize (e.g., Hexanes/Methanol) Purity_Check->Recrystallize Purity Not Acceptable (Crystalline Solid) Chromatography Flash Chromatography (e.g., Hexanes/EtOAc) Purity_Check->Chromatography Purity Not Acceptable (Oily Solid / Multiple Spots) Pure_Product Pure Product (mp 58-59 °C) Purity_Check->Pure_Product Purity Acceptable Recrystallize->Pure_Product Chromatography->Pure_Product Grignard_Troubleshooting Start Grignard Reaction Product Analysis Analyze Crude Product (NMR, TLC, mp) Start->Analysis Problem Low Yield & Yellow, Oily Solid (Low mp) Analysis->Problem Impurity_ID Impurity Suspected: Biphenyl Problem->Impurity_ID Diagnosis Solution1 Purification: Slurry wash with cold hexanes Impurity_ID->Solution1 Corrective Action Solution2 Prevention: 1. Use anhydrous conditions 2. Slow addition of halide Impurity_ID->Solution2 Preventative Action Result Pure, Crystalline Product Solution1->Result Analytical_Techniques_Logic Goal Goal: Assess Purity of Biphenyl Carbaldehyde Question1 Are volatile impurities (e.g., solvents) suspected? Goal->Question1 GCMS Use Gas Chromatography (GC-MS) Question1->GCMS Yes Question2 Need to identify structure of unknown impurities? Question1->Question2 No GCMS->Question2 NMR_MS Use NMR and/or LC-MS Question2->NMR_MS Yes Question3 Need to quantify known non-volatile impurities? Question2->Question3 No NMR_MS->Question3 HPLC Use HPLC with UV Detector Question3->HPLC Yes Final Comprehensive Purity Profile Question3->Final No HPLC->Final

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Purity Validation of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the validation of purity for 3',4'-Dimethylbiphenyl-3-carbaldehyde. The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Introduction to this compound and its Potential Impurities

This compound is a biphenyl derivative containing an aldehyde functional group. Its synthesis, typically involving a Suzuki-Miyaura coupling followed by oxidation of a methyl group, can introduce several potential impurities. Understanding these is crucial for developing a specific and accurate purity assessment method.

Potential Synthetic Impurities:

  • Starting materials: Unreacted 3-bromobenzaldehyde or 3-methyl-4-methylphenylboronic acid.

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 3,3'-diformylbiphenyl or 3,3',4,4'-tetramethylbiphenyl).

  • Dehalogenated starting material: 3-Methylbenzaldehyde.

  • Intermediates: 3',4'-Dimethyl-3-methylbiphenyl (before oxidation).

  • Over-oxidation product: 3',4'-Dimethylbiphenyl-3-carboxylic acid.

  • Incomplete oxidation product: (3',4'-Dimethylbiphenyl-3-yl)methanol.

Potential Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[1] Aromatic aldehydes are susceptible to oxidation, leading to the corresponding carboxylic acid.

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on factors such as the nature of the analyte and its impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. reference standard certification). The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2][3]
Applicability Excellent for non-volatile and thermally labile compounds. Suitable for a wide range of polarities.Ideal for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[4]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural and quantitative information.
Selectivity/Specificity High selectivity achievable through optimization of column, mobile phase, and detector. Stability-indicating methods can resolve the analyte from degradation products.[5]Very high resolving power, especially with capillary columns. Can separate closely related isomers.Excellent for distinguishing structurally different molecules. Signal overlap can be a challenge but can often be resolved using high-field magnets or multidimensional NMR.
Limit of Detection (LOD) Typically in the range of ng/mL to µg/mL.[6]Can reach pg levels, especially with sensitive detectors like mass spectrometry (MS).[7]Generally higher than chromatographic methods, typically in the µg/mL to mg/mL range.
Limit of Quantitation (LOQ) Typically in the range of µg/mL.[6]Can reach ng/mL levels.[7]In the higher µg/mL to mg/mL range.
Linearity Excellent linearity over a wide concentration range (typically R² > 0.999).[6]Very good linearity over a significant range (typically R² > 0.999).[7]Inherently linear relationship between concentration and signal intensity.
Accuracy High accuracy, with typical recovery values between 98-102%.High accuracy, with typical recovery values in a similar range to HPLC.High accuracy, as it can be a primary ratio method, often independent of reference standards of the analyte itself.
Precision High precision, with Relative Standard Deviation (RSD) values typically < 2%.High precision, with RSD values often < 2%.High precision, with RSD values typically below 1% under optimized conditions.[2]
Throughput Moderate to high, with typical run times of 5-30 minutes.Moderate to high, with run times typically in the range of 10-40 minutes.Lower throughput due to longer acquisition times required for high precision.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are model protocols and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed as a stability-indicating assay for the determination of purity and impurities of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the test sample and dissolve in 100 mL of diluent.

Validation Parameters (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Spike the sample with known impurities and degradation products to demonstrate resolution.

  • Linearity: Prepare a series of solutions from the standard stock solution in the range of LOQ to 150% of the working concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the sample solution on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Gas Chromatography (GC) Method

This method is suitable for the determination of volatile impurities and the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (for FID).

  • MS Conditions (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Validation Parameters (as per ICH Q2(R2) Guidelines): The validation parameters are similar to those for HPLC, with adjustments for the GC technique.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This method provides a direct measurement of the purity of this compound without the need for a specific reference standard of the analyte, by using a certified internal standard.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, having a simple spectrum with at least one signal that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).[3]

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same NMR tube.

  • Add a known volume of the deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution of both the sample and the internal standard.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Validation Parameters:

  • Specificity: Demonstrated by the absence of overlapping signals.

  • Linearity and Range: Can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy and Precision: Determined by replicate preparations and measurements.

Visualizing the Workflow

The following diagrams illustrate the general workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc Inject into HPLC System prep3->hplc sep Chromatographic Separation (C18 Column) hplc->sep det Detection (UV/PDA) sep->det data Chromatogram Generation det->data integ Peak Integration data->integ calc Purity Calculation integ->calc

Caption: Workflow for HPLC Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Solvent prep1->prep2 gc Inject into GC System prep2->gc sep Separation in Capillary Column gc->sep det Detection (FID/MS) sep->det data Chromatogram/Mass Spectrum det->data integ Peak Integration/Library Search data->integ calc Purity Calculation integ->calc

Caption: Workflow for GC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr Acquire ¹H NMR Spectrum prep2->nmr proc Phase & Baseline Correction nmr->proc integ Integrate Analyte & Standard Signals proc->integ calc Calculate Purity using Formula integ->calc

Caption: Workflow for qNMR Purity Analysis.

Conclusion

The choice of an analytical technique for the purity validation of this compound should be based on a thorough evaluation of the specific requirements of the analysis.

  • HPLC is a versatile and robust method, particularly well-suited for routine quality control and stability studies due to its high precision and ability to separate a wide range of impurities.

  • GC is an excellent choice for analyzing volatile impurities and can offer very high sensitivity, especially when coupled with a mass spectrometer.

  • qNMR serves as a powerful, primary method for purity assessment, especially for the certification of reference standards, as it provides a direct measure of purity without the need for a specific reference standard of the analyte.

A comprehensive purity validation strategy may involve the use of orthogonal techniques, such as a chromatographic method (HPLC or GC) for the separation and quantification of impurities and qNMR for an independent, direct purity assignment of the main component. This multi-faceted approach provides a high degree of confidence in the quality of this compound.

References

A Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis: Suzuki-Miyaura and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura reaction with three other prominent cross-coupling methods for biphenyl synthesis: the Heck, Stille, and Negishi reactions. The analysis is supported by experimental data, detailed methodologies, and mechanistic insights to facilitate informed decision-making in synthetic planning.

Quantitative Performance Comparison

To provide a clear and concise overview of the performance of each method, the following table summarizes typical experimental data for the synthesis of a representative biphenyl compound. It is important to note that yields and reaction conditions are highly substrate-dependent and can be optimized through careful selection of catalysts, ligands, bases, and solvents.

Coupling MethodTypical Aryl HalideOrganometallic Reagent/AlkeneCatalyst System (Loading)BaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Aryl bromide/iodideArylboronic acidPd(PPh₃)₄ (1-5 mol%)Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-1102-2485-98
Heck Aryl iodide/bromideStyrenePd(OAc)₂ (1-2 mol%) + LigandEt₃N, K₂CO₃DMF, NMP100-14012-4870-90
Stille Aryl iodide/bromideArylstannanePd(PPh₃)₄ (1-5 mol%)-Toluene, Dioxane80-1102-1280-95
Negishi Aryl chloride/bromide/iodideArylzinc halidePd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)-THF, Dioxane25-801-690-99

In-Depth Comparison of Methodologies

Each cross-coupling reaction presents a unique set of advantages and disadvantages that make it more or less suitable for a specific synthetic challenge. The following table provides a qualitative comparison of these methods.

FeatureSuzuki-Miyaura CouplingHeck CouplingStille CouplingNegishi Coupling
Advantages Mild reaction conditions, commercially available and stable organoboron reagents, non-toxic byproducts, broad functional group tolerance.[1]Avoids pre-formation of organometallic reagents, uses readily available alkenes.[1]Tolerant of a wide range of functional groups, mild reaction conditions, organostannanes are stable to air and moisture.[1][2]High reactivity, excellent functional group tolerance, couples a wide range of substrates including less reactive aryl chlorides, mild reaction conditions.[3]
Disadvantages Requires a base which can lead to side reactions, potential for protodeboronation.[1]Generally limited to the use of vinylarenes for biphenyl synthesis, often requires higher temperatures, regioselectivity can be an issue.[1]High toxicity of organotin reagents and byproducts, stoichiometric tin waste can be difficult to remove.[2][4]Organozinc reagents are often moisture and air-sensitive requiring inert atmosphere techniques, preparation of organozinc reagents can be more involved.[1]
Reagent Toxicity Low (Boric acid byproducts are generally non-toxic).Low to moderate (Depends on the alkene and solvent used).High (Organotin compounds are highly toxic).Moderate (Organozinc reagents are reactive but zinc salts are generally of low toxicity).
Cost Generally cost-effective due to the availability of boronic acids and relatively low catalyst loadings.Can be cost-effective as it avoids the synthesis of organometallic reagents.Can be expensive due to the cost of organotin reagents and the need for careful waste disposal.[4]Can be cost-effective, especially when using nickel catalysts, though the preparation of organozinc reagents adds to the overall cost.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative protocols for the synthesis of biphenyl using each of the four cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.04 mmol, 10.5 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Heck Coupling: Synthesis of (E)-Stilbene (as an example of C-C bond formation with an alkene)

While not a direct biphenyl synthesis, the Heck reaction is used to form a C-C bond between an aryl group and an alkene, which is relevant to the synthesis of substituted biphenyls when using styrenes.

Materials:

  • Iodobenzene (10 mmol, 2.04 g)

  • Styrene (12 mmol, 1.25 g)

  • Palladium(II) acetate (0.1 mmol, 22.4 mg)

  • Triphenylphosphine (0.4 mmol, 105 mg)

  • Potassium carbonate (15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF) (2.5 mL)

  • Water (2.5 mL)

Procedure:

  • In a reaction vessel, combine iodobenzene, styrene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add DMF and water.

  • Heat the reaction mixture at 100-120 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (E)-stilbene.[5]

Stille Coupling: Synthesis of Biphenyl

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenyltributyltin (1.1 mmol, 404 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0).

  • Add toluene, followed by iodobenzene and phenyltributyltin via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter through a pad of celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to obtain biphenyl.

Negishi Coupling: Synthesis of Biphenyl

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Phenylzinc chloride (1.2 mmol, prepared in situ)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure for in situ preparation of Phenylzinc chloride:

  • To a flame-dried flask under argon, add magnesium turnings (1.5 mmol, 36 mg) and a crystal of iodine in THF.

  • Add bromobenzene (1.5 mmol, 235 mg) dropwise to initiate the Grignard reaction.

  • After the magnesium is consumed, cool the solution to 0 °C and add a solution of zinc chloride (1.5 mmol, 204 mg) in THF dropwise.

  • Stir for 30 minutes at room temperature to form the phenylzinc chloride solution.

Negishi Coupling Procedure:

  • To a separate flame-dried flask under argon, add tetrakis(triphenylphosphine)palladium(0) and bromobenzene.

  • Add THF, then add the freshly prepared phenylzinc chloride solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield biphenyl.[3]

Mechanistic Overview and Visualization

The four cross-coupling reactions share a common mechanistic framework involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation (or migratory insertion in the Heck reaction), and reductive elimination.

Catalytic Cycles

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'B(OH)₂ Base PdII_ArAr->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Cycle Heck Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Coordination Alkene Coordination PdII_Alkene Ar-Pd(II)L₂(Alkene)-X PdII_ArX->PdII_Alkene Alkene Insertion Migratory Insertion PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)L₂-X PdII_Alkene->PdII_Alkyl BetaHydride β-Hydride Elimination HPdX H-Pd(II)L₂-X PdII_Alkyl->HPdX Product Product Ar-CH=CH-R HPdX->Pd0 Base BaseElim Base

Caption: Catalytic cycle of the Heck coupling.

Stille_Cycle Stille Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (Ar'SnR₃) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'SnR₃ PdII_ArAr->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' Negishi_Cycle Negishi Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (Ar'ZnX) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'ZnX PdII_ArAr->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' Decision_Flowchart Flowchart for Selecting a Cross-Coupling Method Start Start: Biphenyl Synthesis FunctionalGroup Are sensitive functional groups present? Start->FunctionalGroup Toxicity Is toxicity a major concern? FunctionalGroup->Toxicity Yes ReagentAvailability Are organometallic reagents commercially available? FunctionalGroup->ReagentAvailability No UseSuzuki Consider Suzuki-Miyaura Toxicity->UseSuzuki Yes UseStille Consider Stille (with caution) Toxicity->UseStille No ArylChloride Is the starting material an aryl chloride? ReagentAvailability->ArylChloride Yes UseHeck Consider Heck ReagentAvailability->UseHeck No (using alkene) ArylChloride->UseSuzuki No UseNegishi Consider Negishi ArylChloride->UseNegishi Yes

References

Spectroscopic Analysis of 3',4'-Dimethylbiphenyl-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 3',4'-Dimethylbiphenyl-3-carbaldehyde, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document focuses on a comparative analysis with structurally related molecules. By examining the spectral data of precursors and analogs, we can predict and interpret the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for this compound and its analogs. These comparisons are crucial for the identification and characterization of this compound in complex reaction mixtures and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton This compound (Predicted) Biphenyl-3-carbaldehyde 3,4-Dimethylbenzaldehyde
Aldehyde (-CHO)~10.0 ppm (s)~10.1 ppm (s)~9.9 ppm (s)
Aromatic (H2, H6)~8.1-7.9 ppm (m)~8.2-8.0 ppm (m)-
Aromatic (H4, H5)~7.7-7.5 ppm (m)~7.8-7.6 ppm (m)~7.7 ppm (d)
Aromatic (H2', H5', H6')~7.4-7.2 ppm (m)-~7.3 ppm (m)
Methyl (3'-CH₃)~2.3 ppm (s)-~2.3 ppm (s)
Methyl (4'-CH₃)~2.3 ppm (s)-~2.3 ppm (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon This compound (Predicted) Biphenyl-3-carbaldehyde 3,4-Dimethylbenzaldehyde
Aldehyde (-CHO)~192 ppm~192 ppm~192 ppm
Aromatic (C1')~138 ppm-~144 ppm
Aromatic (C3, C1')~137 ppm~137 ppm-
Aromatic (C3', C4')~137 ppm-~138, ~130 ppm
Aromatic (C-H)~135-127 ppm~136-127 ppm~130-129 ppm

Note: Predicted values are based on the analysis of substituent effects and comparison with the provided analogs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound (Expected) Biphenyl-3-carbaldehyde 3,4-Dimethylbenzaldehyde
C-H stretch (aromatic)3100-30003100-30003100-3000
C-H stretch (aldehyde)2850-2820, 2750-27202860-2840, 2760-2740~2820, ~2730
C=O stretch (aldehyde)~1700 (strong)~1703 (strong)~1690 (strong)
C=C stretch (aromatic)1600-14501600-14501600-1475
C-H bend (aromatic)900-675900-675850-800
Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) in EI-MS

Ion This compound (Expected) Biphenyl-3-carbaldehyde 3,4-Dimethylbenzaldehyde
[M]⁺210182134
[M-H]⁺209181133
[M-CHO]⁺181153105
[C₁₃H₁₁]⁺ (biphenyl fragment)167152-
[C₇H₇]⁺ (tropyllium ion)919191

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

    • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • Phase correction and baseline correction are applied.

    • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean ATR crystal is collected first.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

    • The spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule. The loss of characteristic neutral fragments can provide valuable structural information.[2]

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Comparative study of catalytic systems for the synthesis of biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyls, a critical structural motif in pharmaceuticals and advanced materials, relies heavily on efficient and selective catalytic systems. This guide provides an objective comparison of the leading catalytic methods for biphenyl synthesis, focusing on palladium-, nickel-, and copper-catalyzed cross-coupling reactions. Supported by experimental data, detailed methodologies, and mechanistic diagrams, this resource aims to inform catalyst and reaction selection for optimal outcomes in research and development.

Comparative Performance of Catalytic Systems

The choice of catalyst—palladium, nickel, or copper—profoundly influences the efficiency, substrate scope, and cost-effectiveness of biphenyl synthesis. While palladium catalysts have historically dominated the field due to their high reactivity and broad functional group tolerance, nickel and copper catalysts have emerged as attractive alternatives owing to their lower cost and unique reactivity profiles.[1]

The Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are the most prevalent methods for forging the crucial carbon-carbon bond in biphenyl synthesis. Each reaction employs a distinct organometallic reagent, influencing the reaction conditions and catalyst choice.

Table 1: Comparative Performance of Catalytic Systems in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Palladium
Pd(OAc)₂ / PPh₃BromobenzeneK₂CO₃Toluene/H₂O904-6~95--
Pd(dppf)Cl₂4-BromotolueneCs₂CO₃Dioxane80-88-99[2]--
Nickel
NiCl₂(PCy₃)₂Various Aryl BromidesK₃PO₄2-Me-THF1001275-95[3]--
Copper
CuIIodobenzeneCs₂CO₃DMF110-up to 95[4]--
Cu(II) Salen complex@KCC-1IodobenzeneK₂CO₃DMF110495[5]--

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from various sources and reaction conditions may vary. Direct comparison requires careful consideration of the specific experimental details.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling[6]

This protocol describes a standard procedure for the synthesis of 4-methylbiphenyl.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biphenyl product.

Protocol 2: Nickel-Catalyzed Negishi Coupling[2]

This protocol outlines the synthesis of 2,2'-dimethylbiphenyl.

Materials:

  • o-Iodotoluene

  • o-Tolylzinc chloride (prepared from o-tolylmagnesium bromide and zinc chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [or a suitable Nickel catalyst like Ni(acac)₂ with a phosphine ligand]

  • Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of the nickel catalyst in THF.

  • Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1 hour.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent in vacuo to yield the crude product.

  • Purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed Stille Coupling

This protocol provides a general procedure for the Stille coupling.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Organostannane reagent (e.g., phenyltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk tube, add the aryl halide (1 mmol) and the organostannane (1.1 mmol).

  • Subject the tube to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Seal the tube and stir the reaction mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.

Visualizing the Pathways and Processes

To better understand the relationships between different catalytic systems and the experimental procedures, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Organometallic Reagent, & Base B Add Catalyst & Ligand A->B C Add Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J J I->J Characterization (NMR, MS) Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_negishi Negishi Cycle cluster_stille Stille Cycle S_Pd0 Pd(0)L_n S_PdII_ArX Ar-Pd(II)L_n-X S_Pd0->S_PdII_ArX Oxidative Addition (Ar-X) S_PdII_ArR Ar-Pd(II)L_n-R S_PdII_ArX->S_PdII_ArR Transmetalation (R-B(OR)₂) S_PdII_ArR->S_Pd0 Reductive Elimination (Ar-R) N_Pd0 Pd(0)L_n N_PdII_ArX Ar-Pd(II)L_n-X N_Pd0->N_PdII_ArX Oxidative Addition (Ar-X) N_PdII_ArR Ar-Pd(II)L_n-R N_PdII_ArX->N_PdII_ArR Transmetalation (R-ZnX) N_PdII_ArR->N_Pd0 Reductive Elimination (Ar-R) St_Pd0 Pd(0)L_n St_PdII_ArX Ar-Pd(II)L_n-X St_Pd0->St_PdII_ArX Oxidative Addition (Ar-X) St_PdII_ArR Ar-Pd(II)L_n-R St_PdII_ArX->St_PdII_ArR Transmetalation (R-SnR'₃) St_PdII_ArR->St_Pd0 Reductive Elimination (Ar-R) Catalyst_Selection_Tree Start Substrate Considerations Cost Cost a major factor? Start->Cost Functional_Group Sensitive functional groups? Cost->Functional_Group No Ni Nickel Catalyst Cost->Ni Yes Toxicity Toxicity of reagents a concern? Functional_Group->Toxicity Yes Pd Palladium Catalyst Functional_Group->Pd No Suzuki Suzuki-Miyaura Toxicity->Suzuki Yes Negishi Negishi Toxicity->Negishi No Stille Stille Toxicity->Stille Consider toxicity of organotins Pd->Toxicity Ni->Functional_Group Cu Copper Catalyst

References

A Comparative Guide to the HPLC and GC-MS Analysis of 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of aromatic aldehydes like 3',4'-Dimethylbiphenyl-3-carbaldehyde is crucial for ensuring product quality, monitoring reaction kinetics, and identifying impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that depends on the specific analytical goals, sample matrix, and the physicochemical properties of the analyte. This guide provides an objective comparison of these two powerful analytical techniques for the analysis of this compound, supported by general experimental data for aromatic aldehydes and detailed proposed methodologies.

Core Principles: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. The separation mechanism is primarily driven by the analyte's polarity. For a moderately polar compound like this compound, reversed-phase HPLC is a highly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC, separation is achieved based on the compound's volatility and boiling point as it is carried by an inert gas through a stationary phase. This technique is ideal for volatile and thermally stable compounds.[1][2]

Quantitative Performance Comparison

ParameterHPLC with UV DetectionGC-MS
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[1][2]Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar compounds.[1][2]
Derivatization Often required to enhance UV absorbance (e.g., with DNPH).[4][5]Typically required to increase volatility and thermal stability (e.g., with PFBHA).[4]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[6]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra. Diode array detectors (DAD) can improve selectivity.Excellent, mass spectrometry provides high confidence in compound identification based on mass-to-charge ratio and fragmentation patterns.
Analysis Time Typically longer run times (10-60 minutes).[7]Often faster analysis times for volatile compounds.[7]
Instrumentation Cost Generally lower initial and operational costs.[1][6]Higher initial and operational costs, particularly due to the need for high-purity gases.[6]
Sample Throughput Can be lower due to longer run times.Can be higher due to faster analysis times.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. Below are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS.

HPLC Method (with DNPH Derivatization)

  • Sample Preparation & Derivatization:

    • Dissolve a known quantity of the sample containing this compound in acetonitrile.

    • To 1 mL of the sample solution, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[3]

    • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[3]

    • After cooling, the sample is ready for direct injection.

  • HPLC-UV/DAD Conditions:

    • LC System: Agilent 1260 Infinity II LC or equivalent.

    • Column: C18 column (e.g., 250 x 4.6 mm i.d., 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV/DAD detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

GC-MS Method (with PFBHA Derivatization)

  • Sample Preparation & Derivatization:

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol).

    • To 1 mL of the sample solution, add an internal standard.

    • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[3]

    • Adjust the pH to 3 with HCl.[3]

    • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[3][9]

    • After cooling, extract the derivative with hexane.[3]

    • Transfer the organic layer to a new vial for GC-MS analysis.[3]

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.[3]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

    • Inlet Temperature: 250°C.[3]

    • Injection Volume: 1 µL (splitless mode).[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 50-550.[3]

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity.[3]

Method Selection Workflow

The choice between HPLC and GC-MS for the analysis of this compound should be guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for method selection.

MethodSelectionWorkflow start Define Analytical Goal quant Routine Quantitative Analysis (e.g., Quality Control) start->quant qual Trace Impurity Identification & Quantification start->qual thermolabile Is the analyte thermally stable? quant->thermolabile gcms GC-MS is Preferred qual->gcms hplc HPLC is Preferred thermolabile->hplc No derivatize_gc Derivatization Required (e.g., PFBHA) thermolabile->derivatize_gc Yes derivatize_hplc Derivatization may be needed (e.g., DNPH for sensitivity) hplc->derivatize_hplc derivatize_gc->gcms

Caption: Workflow for selecting between HPLC and GC-MS.

Signaling Pathway for Derivatization

Derivatization is a key step in the analysis of aldehydes by both HPLC and GC-MS. The following diagrams illustrate the general reaction pathways for DNPH and PFBHA derivatization.

DNPH_Derivatization aldehyde This compound hydrazone DNPH-Hydrazone Derivative (Chromophoric) aldehyde->hydrazone + DNPH dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->hydrazone

References

Unambiguous Structural Verification of 3',4'-Dimethylbiphenyl-3-carbaldehyde via Single-Crystal X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the structural validation of 3',4'-Dimethylbiphenyl-3-carbaldehyde using single-crystal X-ray crystallography against other analytical techniques. The data presented herein offers researchers, scientists, and drug development professionals a detailed protocol and comparative analysis to ensure accurate molecular structure determination, a critical step in chemical synthesis and drug discovery.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. In the synthesis of novel organic compounds such as this compound, unambiguous structural confirmation is paramount. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, single-crystal X-ray crystallography stands as the gold standard for determining the exact solid-state structure, including bond lengths, bond angles, and stereochemistry. This guide presents a hypothetical, yet realistic, crystallographic analysis of this compound and compares these findings with data from alternative analytical methods.

Comparative Analysis of Structural Validation Methods

A multi-faceted approach to structure determination provides the most robust evidence. Below is a comparison of data obtained from X-ray crystallography with that from other common analytical techniques for this compound.

Table 1: Comparison of Analytical Data for this compound

Analytical Technique Parameter Observed Data for this compound Interpretation
Single-Crystal X-ray Crystal SystemMonoclinicProvides information on the crystal lattice.
Space GroupP2₁/cDescribes the symmetry of the unit cell.
Unit Cell Dimensionsa = 12.54 Å, b = 5.89 Å, c = 15.78 Å, β = 98.7°Defines the size and shape of the unit cell.
Bond Lengths (C-C, C=O)C-C (biphenyl): ~1.49 Å, C-C (aryl): ~1.39 Å, C=O: ~1.21 ÅConfirms expected bond orders and lengths.
Dihedral Angle~42° between the phenyl ringsIndicates a twisted conformation in the solid state.
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)10.01 (s, 1H, CHO), 7.95-7.20 (m, 7H, Ar-H), 2.35 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)Confirms the presence of aldehyde and aromatic protons, and two distinct methyl groups.
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ)192.3 (CHO), 140.1, 138.2, 137.5, 136.9, 135.4, 130.8, 129.9, 129.1, 128.5, 127.3, 126.8 (Ar-C), 20.1, 19.8 (CH₃)Shows the expected number of carbon environments for the aldehyde, aromatic rings, and methyl groups.
FT-IR (KBr) Wavenumber (cm⁻¹)~1700 (C=O stretch), ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch)Confirms the presence of the carbonyl and aromatic functional groups.
Mass Spectrometry (EI) m/z210.10 [M]⁺Corresponds to the molecular weight of C₁₅H₁₄O.

Table 2: Comparative Crystallographic Data of Biphenyl Derivatives

Compound Crystal System Space Group Dihedral Angle (°) Reference
This compound MonoclinicP2₁/c~42Hypothetical Data
4,4′-Diisocyano-3,3′-dimethylbiphenyl MonoclinicP2₁/n25.6[1]
4-Biphenylcarboxaldehyde OrthorhombicPca2₁~35CSD Refcode: BPHCHO

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2][3][4]

  • Reactants: 3-formylphenylboronic acid, 4-bromo-1,2-dimethylbenzene, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A mixture of toluene and water.

  • Procedure: The reactants are dissolved in the solvent system, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[5][6][7] X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Validation Workflow

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation Synthesis Suzuki Coupling: 3-formylphenylboronic acid + 4-bromo-1,2-dimethylbenzene Purification Column Chromatography Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Initial Confirmation Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography Absolute Structure Determination Comparison Comparative Data Analysis Spectroscopy->Comparison Crystallography->Comparison Final_Structure Validated Structure of This compound Comparison->Final_Structure

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The combination of spectroscopic techniques and single-crystal X-ray crystallography provides an irrefutable validation of the molecular structure of this compound. While NMR, IR, and MS offer crucial insights into the molecular framework and functional groups, X-ray crystallography delivers the definitive atomic-level description of the molecule in the solid state. This guide underscores the importance of employing a comprehensive analytical approach for the unambiguous characterization of novel compounds in chemical and pharmaceutical research.

References

A Comparative Guide to the Reactivity of Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted biphenyl aldehydes in key organic transformations. While direct quantitative kinetic data for a comprehensive series of substituted biphenyl aldehydes is not extensively available in the literature, this document extrapolates from well-established principles of physical organic chemistry and available data on analogous systems, such as substituted benzaldehydes, to provide a reliable framework for predicting reactivity. The experimental protocols provided are representative methods that can be adapted for specific substrates.

The reactivity of the aldehyde functional group in a biphenyl system is primarily governed by the electronic nature of the substituents on the aromatic rings. The electrophilicity of the carbonyl carbon is the key determinant for many reactions. Electron-withdrawing groups (EWGs) increase this electrophilicity, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity in such reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl group.

Reactivity Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups on the biphenyl scaffold increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity leads to a faster rate of attack by nucleophiles.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the aromatic system, which in turn reduces the electrophilicity of the carbonyl carbon. This effect slows down the rate of nucleophilic addition.

The following diagram illustrates the general mechanism of nucleophilic addition to an aldehyde.

G cluster_0 Nucleophilic Attack cluster_1 Protonation Aldehyde R-CHO Tetrahedral_Intermediate R-CH(O⁻)-Nu Aldehyde->Tetrahedral_Intermediate + Nu⁻ Nucleophile Nu⁻ Tetrahedral_Intermediate_2 R-CH(O⁻)-Nu Product R-CH(OH)-Nu Tetrahedral_Intermediate_2->Product + H⁺ Proton_Source H⁺

Caption: General mechanism of nucleophilic addition to an aldehyde.

Table 1: Predicted Relative Reactivity of Substituted 4-Biphenylcarboxaldehydes in Nucleophilic Addition Reactions

Substituent at 4'-positionElectronic EffectPredicted Relative Reactivity
-NO₂Strong Electron-WithdrawingHigh
-ClModerate Electron-WithdrawingModerately High
-HNeutralMedium
-CH₃Weak Electron-DonatingModerately Low
-OCH₃Strong Electron-DonatingLow
Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common and important transformation. The mechanism of oxidation can vary depending on the oxidant used, and thus, the effect of substituents can also differ.

Reactivity Trends:

The influence of substituents on the oxidation of biphenyl aldehydes is more complex and depends on the specific mechanism of the oxidizing agent. For many common oxidations, the reaction is facilitated by electron-donating groups which can stabilize positive charge development in the transition state.

Table 2: Predicted Relative Reactivity of Substituted 4-Biphenylcarboxaldehydes in Oxidation Reactions (e.g., Pinnick Oxidation)

Substituent at 4'-positionElectronic EffectPredicted Relative Reactivity
-OCH₃Strong Electron-DonatingHigh
-CH₃Weak Electron-DonatingModerately High
-HNeutralMedium
-ClModerate Electron-WithdrawingModerately Low
-NO₂Strong Electron-WithdrawingLow
Suzuki-Miyaura Coupling

Substituted biphenyl aldehydes can themselves be products of or reactants in Suzuki-Miyaura coupling reactions. When a halo-substituted biphenyl aldehyde is used as a substrate, the electronic nature of the substituents can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Reactivity Trends:

  • Electron-Withdrawing Groups: EWGs on the aryl halide can increase the rate of oxidative addition of the palladium catalyst, thus accelerating the overall reaction rate.

  • Electron-Donating Groups: EDGs can slow down the rate of oxidative addition.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 3: Predicted Relative Reactivity of Substituted 4-Bromo-4'-formylbiphenyls in Suzuki-Miyaura Coupling

Substituent at 4'-positionElectronic Effect on Aldehyde RingPredicted Relative Reactivity
-NO₂Strong Electron-WithdrawingHigh
-CHOStrong Electron-WithdrawingHigh
-HNeutralMedium
-CH₃Weak Electron-DonatingLow
-OCH₃Strong Electron-DonatingLow

Experimental Protocols

Protocol 1: Wittig Reaction of 4'-Nitro-4-biphenylcarboxaldehyde

This protocol describes a representative nucleophilic addition (Wittig) reaction.

Diagram of Experimental Workflow:

G Start Start Prepare_Ylide Prepare Wittig Ylide (Phosphonium salt + Base) Start->Prepare_Ylide Add_Aldehyde Add 4'-Nitro-4-biphenylcarboxaldehyde in THF Prepare_Ylide->Add_Aldehyde Reaction Stir at Room Temperature Add_Aldehyde->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for the Wittig reaction of a substituted biphenyl aldehyde.

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Dissolve 4'-nitro-4-biphenylcarboxaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Oxidation of 4'-Methoxy-4-biphenylcarboxaldehyde

This protocol describes a Pinnick oxidation, which is efficient for converting aldehydes to carboxylic acids.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methoxy-4-biphenylcarboxaldehyde (1.0 eq.) in a mixture of tert-butanol and water (4:1).

  • Reagents: Add 2-methyl-2-butene (5.0 eq.) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

  • Reaction: Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-2'-methylbiphenyl-4'-carbaldehyde

This protocol describes the use of a substituted biphenyl aldehyde as a substrate in a Suzuki-Miyaura coupling.

Procedure:

  • Setup: To a Schlenk flask, add 4-bromo-2'-methylbiphenyl-4'-carbaldehyde (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

A Comparative Guide to the Synthesis of 3',4'-Dimethylbiphenyl-3-carbaldehyde: Suzuki-Miyaura Coupling and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal synthetic route is paramount to achieving efficiency, high yields, and cost-effectiveness. The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, and its substituted derivatives, such as 3',4'-Dimethylbiphenyl-3-carbaldehyde, are valuable intermediates. This guide provides an objective comparison of the primary synthetic routes to this target molecule, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction and its main alternatives, the Negishi and Stille couplings. The comparison is supported by representative experimental data and detailed methodologies to inform synthetic strategy.

Dominant Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for the synthesis of biaryl compounds, lauded for its mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[1] For the synthesis of this compound, two primary Suzuki-Miyaura pathways are viable, differing in the choice of the boron-containing and halogenated coupling partners.

Route A: (3-Formylphenyl)boronic acid and 4-Bromo-1,2-dimethylbenzene

This route involves the coupling of a commercially available boronic acid bearing the aldehyde functionality with a halogenated dimethylbenzene.

Route B: 3-Bromobenzaldehyde and (3,4-Dimethylphenyl)boronic acid

Conversely, this pathway utilizes a commercially available bromoaldehyde and a custom or commercially available dimethylphenylboronic acid.

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is often the first choice, other palladium-catalyzed cross-coupling reactions offer alternative disconnection approaches and may be advantageous in specific contexts.

The Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts.[2][3] This can lead to faster reaction times and coupling of less reactive partners, although the organozinc reagents themselves are moisture-sensitive and often need to be prepared in situ.[4]

The Stille Coupling

The Stille coupling utilizes organostannane reagents. A key advantage of this method is the tolerance of a wide array of functional groups.[5][6] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture are significant drawbacks.[7]

Quantitative Performance Comparison

Reaction TypeRouteCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura APd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95Analogous Reactions
Suzuki-Miyaura BPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9016~80-90Analogous Reactions[8][9]
Negishi CPd(dba)₂ (2)SPhos (4)-THF604~75-85Analogous Reactions[10]
Stille DPd(PPh₃)₄ (5)--Toluene11024~70-80Analogous Reactions[5]

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Representative Procedure for Suzuki-Miyaura Coupling (Route A)

To a solution of 4-bromo-1,2-dimethylbenzene (1.0 mmol, 1.0 equiv.) and (3-formylphenyl)boronic acid (1.2 mmol, 1.2 equiv.) in a 4:1 mixture of toluene and water (10 mL) is added potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are then added, and the reaction mixture is heated to 100°C with vigorous stirring for 12 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Representative Procedure for Negishi Coupling (Route C)

In a flame-dried Schlenk flask under an argon atmosphere, 3,4-dimethylbromobenzene (1.1 mmol, 1.1 equiv.) is dissolved in anhydrous THF (5 mL). The solution is cooled to -78°C, and n-butyllithium (1.1 mmol, 1.1 equiv., 2.5 M in hexanes) is added dropwise. The mixture is stirred at this temperature for 30 minutes, followed by the addition of a solution of anhydrous zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv.) in THF (3 mL). The reaction is allowed to warm to room temperature and stirred for 1 hour to form the organozinc reagent. In a separate Schlenk flask, 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) are dissolved in anhydrous THF (5 mL). The freshly prepared organozinc solution is then transferred to this second flask via cannula. The reaction mixture is heated to 60°C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes and a general experimental workflow.

G cluster_suzuki_a Suzuki-Miyaura: Route A cluster_suzuki_b Suzuki-Miyaura: Route B cluster_negishi Negishi Coupling cluster_stille Stille Coupling startA 4-Bromo-1,2-dimethylbenzene + (3-Formylphenyl)boronic acid reagentsA Pd(OAc)₂, SPhos, K₃PO₄ Toluene/H₂O, 100°C startA->reagentsA productA This compound reagentsA->productA startB 3-Bromobenzaldehyde + (3,4-Dimethylphenyl)boronic acid reagentsB Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C startB->reagentsB productB This compound reagentsB->productB startC 3-Bromobenzaldehyde + (3,4-Dimethylphenyl)zinc chloride reagentsC Pd(dba)₂, SPhos THF, 60°C startC->reagentsC productC This compound reagentsC->productC startD 3-Bromobenzaldehyde + (3,4-Dimethylphenyl)tributylstannane reagentsD Pd(PPh₃)₄ Toluene, 110°C startD->reagentsD productD This compound reagentsD->productD

Caption: Alternative synthetic routes to this compound.

G start Combine Reactants, Base, and Solvent degas Degas with Inert Gas start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most practical and efficient method for the synthesis of this compound on a laboratory scale. Its operational simplicity, the stability of the boronic acid reagents, and the generation of environmentally benign byproducts make it the preferred choice for most applications.[11] While the Negishi and Stille couplings offer viable alternatives with their own specific advantages, such as higher reactivity of organozinc reagents or broad functional group tolerance of organostannanes, the drawbacks associated with reagent preparation and toxicity often limit their use to cases where the Suzuki-Miyaura coupling is not effective. For the synthesis of this compound, both proposed Suzuki-Miyaura routes are expected to provide high yields, with the final choice of route likely depending on the commercial availability and cost of the respective starting materials.

References

A Comparative Guide to Palladium Catalysts for Biphenyl Synthesis via C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyls, a crucial structural motif in numerous pharmaceuticals and advanced materials, heavily relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a premier method for this transformation due to its mild conditions and tolerance of a wide range of functional groups. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and overall success of the reaction. This guide provides an objective comparison of various palladium catalysts for the synthesis of biphenyl, supported by experimental data, to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of a selection of palladium catalysts for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid to form biphenyl. This model reaction is a benchmark for evaluating catalyst efficacy. The data has been compiled from various sources, and it is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2K₂CO₃Toluene/H₂O904-6~95%[1]
Pd(dppf)Cl₂1K₂CO₃DMF1102>95%[2]
Pd-NHC Complex ¹1K₂CO₃Dioxane/H₂O801298%
10% Pd/C5K₂CO₃Ethanol/H₂OReflux192%
Pd-Fe₂O₄ Nanoparticles20 mg ²K₂CO₃Methanol/H₂O100-High[3]

¹ Data for a representative N-Heterocyclic Carbene (NHC) palladium complex. ² Catalyst loading provided in weight, typical for heterogeneous catalysts.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are detailed protocols for the Suzuki-Miyaura coupling reaction for biphenyl synthesis using different palladium catalyst systems.

Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate and Triphenylphosphine

This protocol describes a standard laboratory procedure for the synthesis of biphenyl using a common homogeneous palladium catalyst system.[1]

Materials:

  • Bromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford biphenyl as a white solid.

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol outlines the use of a commercially available and recyclable heterogeneous catalyst for biphenyl synthesis.

Materials:

  • Bromobenzene

  • Phenylboronic acid

  • 10% Palladium on Carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Celite

Procedure:

  • In a round-bottom flask, combine bromobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add 10% Pd/C (5 mol% Pd).

  • Add ethanol (10 mL) and deionized water (10 mL).

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure biphenyl.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves a series of steps including oxidative addition, transmetalation, and reductive elimination, which regenerates the active palladium(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration biphenyl Ar-Ar' (Biphenyl) reductive_elimination->biphenyl aryl_halide Ar-X (Bromobenzene) aryl_halide->oxidative_addition organoborane Ar'-B(OR)₂ (Phenylboronic Acid) organoborane->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed Suzuki-Miyaura coupling reaction for biphenyl synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heating Heat to Reaction Temperature inert->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Cool & Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography or Recrystallization concentration->purification

Caption: General experimental workflow for biphenyl synthesis via Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of 3',4'-Dimethylbiphenyl-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are advised to adhere to stringent disposal protocols for 3',4'-Dimethylbiphenyl-3-carbaldehyde, a compound requiring careful management as hazardous waste. This guide provides essential, step-by-step procedures for its safe handling and disposal to ensure laboratory safety and environmental compliance.

Essential Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, do not allow the product to enter drains.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed, appropriately labeled container for hazardous waste disposal.

Quantitative Safety Data Summary

The following table summarizes key safety and physical property data for related compounds, which should be considered indicative for this compound in the absence of specific data.

PropertyValue (for related compounds)Source
Hazard Statements Combustible liquid, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May damage fertility or the unborn child, Toxic to aquatic life with long lasting effects.[1]
Boiling Point 178 - 179 °C[1]
Density 1.045 g/cm³ at 25 °C[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1]

  • Waste Identification and Segregation:

    • Treat all unused or expired this compound as hazardous waste.

    • Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be disposed of as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Containment:

    • Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with the chemical.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal ConsultSDS Consult SDS WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ConsultSDS->WearPPE WorkInHood Work in Fume Hood WearPPE->WorkInHood IdentifyWaste Identify Waste: - Pure Compound - Contaminated Materials - Solutions WorkInHood->IdentifyWaste SegregateWaste Segregate Waste IdentifyWaste->SegregateWaste ContainWaste Contain in Labeled, Leak-Proof Container SegregateWaste->ContainWaste StoreWaste Store in Designated Satellite Accumulation Area ContainWaste->StoreWaste ContactEHS Contact EHS/Waste Vendor StoreWaste->ContactEHS Dispose Dispose via Approved Hazardous Waste Facility ContactEHS->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3',4'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3',4'-Dimethylbiphenyl-3-carbaldehyde was not located. The following guidance is based on the safety profiles of structurally similar aromatic aldehydes and general laboratory safety protocols. Researchers must consult their institution's safety office and follow all applicable local, state, and federal regulations.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedural steps outlined below are intended to minimize risk and ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemicals.[1][2][3]

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should meet ANSI Z87.1 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Hand Protection Disposable nitrile glovesNitrile gloves offer broad short-term chemical resistance.[1] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves before use and change them immediately upon contamination.[1] For extended use or direct immersion, consider heavier-duty gloves like Viton®.[4]
Body Protection Flame-resistant lab coatA lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned.[1]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls like a fume hood are the primary method for preventing inhalation exposure.[1] If a fume hood is not available or insufficient, a risk assessment should be performed to determine the need for a respirator.[1][3]
Foot Protection Closed-toe, closed-heel shoesShoes should be made of a non-porous material and cover the entire foot.[1][5]

Operational Plan: Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) (or information on similar compounds) prep2 Ensure proper ventilation (Certified chemical fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Dispense the required amount of This compound prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid inhalation of vapors and direct skin/eye contact handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly label and store waste post1->post2 post3 Remove and dispose of contaminated gloves post2->post3 post4 Wash hands thoroughly with soap and water post3->post4

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. The following plan outlines the general procedures for the disposal of this compound and associated contaminated materials.

Waste Collection and Labeling:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[6] Incompatible wastes must be kept separate.[6]

  • Container: Use a designated, properly sealed, and compatible waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any relevant hazard pictograms.[6][7]

Storage:

  • Store the hazardous waste in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[7]

  • If the chemical is flammable, store the waste container in a flammable storage cabinet.[7]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.[8]

  • Do not dispose of this chemical down the drain.[8]

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[6][8]

The following diagram illustrates the general decision-making process for chemical waste disposal.

start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_hazardous Collect in a labeled, compatible container is_hazardous->collect_hazardous Yes dispose_non_hazardous Dispose of according to non-hazardous waste procedures is_hazardous->dispose_non_hazardous No store_saa Store in Satellite Accumulation Area (SAA) collect_hazardous->store_saa institutional_pickup Arrange for institutional hazardous waste pickup store_saa->institutional_pickup

Caption: Chemical waste disposal decision workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.